1-Bromo-2-methylpropan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c1-4(2,6)3-5/h6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOTXOMQYNJWJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801022980 | |
| Record name | 1-Bromo-2-methyl-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801022980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38254-49-8 | |
| Record name | 1-Bromo-2-methyl-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801022980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BROMO-2-METHYL-2-PROPANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-2-methylpropan-2-ol: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of 1-Bromo-2-methylpropan-2-ol. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Physicochemical Properties
This compound, also known as bromo-tert-butyl alcohol, is a versatile bifunctional organic compound. A summary of its key physical and chemical properties is presented in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | Bromo-tert-butyl alcohol, 1-Bromo-2-methyl-2-propanol | |
| CAS Number | 38254-49-8 | |
| Molecular Formula | C₄H₉BrO | |
| Molecular Weight | 153.02 g/mol | |
| Appearance | Colorless liquid | [1] |
| Melting Point | Data not available | |
| Boiling Point | 49.5 °C at 16 Torr | |
| Density | 1.437 g/cm³ at 25 °C | |
| Solubility | Soluble in water, miscible with some organic solvents. | |
| pKa | 13.95 ± 0.29 (Predicted) |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Features and Observations |
| ¹H NMR | The proton NMR spectrum of the isomeric 1-bromo-2-methylpropane (B43306) shows three distinct signals corresponding to the different proton environments. The integration ratio is typically 6:1:2.[2] For this compound, one would expect signals for the two methyl groups, the methylene (B1212753) group adjacent to the bromine, and the hydroxyl proton. |
| ¹³C NMR | The carbon-13 NMR spectrum of the isomeric 1-bromo-2-methylpropane displays three signals, indicating three different carbon environments.[3] For this compound, one would expect signals for the two equivalent methyl carbons, the quaternary carbon bearing the hydroxyl group, and the methylene carbon attached to the bromine. |
| FT-IR | The infrared spectrum of the related 1-bromo-2-methylpropane shows characteristic C-H stretching vibrations around 2845-2975 cm⁻¹ and a C-Br stretching vibration in the fingerprint region.[4] For this compound, a broad O-H stretching band would also be expected in the region of 3200-3600 cm⁻¹. |
| Mass Spectrometry | The mass spectrum of the isomeric 1-bromo-2-methylpropane exhibits a characteristic isotopic pattern for bromine-containing fragments (M+ and M+2 peaks). The fragmentation pattern is dominated by the loss of the bromine atom and subsequent fragmentation of the alkyl chain.[5] For this compound, fragmentation would likely involve the loss of a bromine radical, a water molecule, or methyl groups. |
Synthesis and Purification
The primary synthetic route to this compound involves the halohydrin formation from an alkene.
Synthesis from 2-Methyl-1-propene
A common and effective method for the synthesis of this compound is the reaction of 2-methyl-1-propene with a source of electrophilic bromine in the presence of water. N-bromosuccinimide (NBS) in an aqueous solvent system like dimethyl sulfoxide (B87167) (DMSO) is a preferred reagent for this transformation as it provides a controlled release of bromine, minimizing side reactions.[6]
Experimental Protocol: Synthesis of this compound from 2-Methyl-1-propene
Materials:
-
2-Methyl-1-propene
-
N-bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve N-bromosuccinimide (1.1 equivalents) in a mixture of DMSO and water (e.g., 1:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly bubble 2-methyl-1-propene (1.0 equivalent) through the cooled solution with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer and wash it sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: The crude this compound can be purified by vacuum distillation.
References
- 1. aurumpharmatech.com [aurumpharmatech.com]
- 2. 1H proton nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-methylpropane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. infrared spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 1-Bromo-2-methylpropan-2-ol (CAS: 38254-49-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-methylpropan-2-ol is a bromohydrin, a class of compounds containing both a bromine atom and a hydroxyl group on adjacent carbon atoms. Its structure suggests potential as a versatile intermediate in organic synthesis, given the reactivity of the carbon-bromine bond and the presence of a tertiary alcohol. This guide provides a comprehensive overview of its physicochemical properties, synthetic methodologies, spectroscopic characterization, and a prospective look into its potential biological activities, designed to inform and assist researchers in its application.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 38254-49-8 | |
| Molecular Formula | C₄H₉BrO | |
| Molecular Weight | 153.02 g/mol | |
| Appearance | Colorless liquid (predicted) | |
| Melting Point | 96-99 °C | |
| Boiling Point | 49.5 °C at 16 Torr | |
| Density | 1.437 g/cm³ at 25 °C | |
| IUPAC Name | This compound | |
| InChI Key | OBOTXOMQYNJWJJ-UHFFFAOYSA-N | |
| SMILES | CC(C)(CBr)O |
Synthesis and Reactivity
Synthetic Protocols
A plausible and efficient method for the synthesis of this compound is the halohydrin formation from 2-methylpropene. The following is a detailed experimental protocol based on established chemical principles.
Experimental Protocol: Synthesis from 2-Methylpropene
-
Reaction Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a thermometer. The flask is charged with 100 mL of a 1:1 mixture of acetone (B3395972) and water.
-
Reagent Addition: The flask is cooled to 0-5 °C in an ice bath. 2-Methylpropene (isobutylene) gas is bubbled through the solution for 30 minutes. Subsequently, N-bromosuccinimide (NBS) (1.1 equivalents) is added portion-wise over 1 hour, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (B1210297) (3:1) solvent system. The reaction is typically complete within 2-3 hours.
-
Work-up: Upon completion, the reaction mixture is poured into 200 mL of water and extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with saturated aqueous sodium thiosulfate (B1220275) solution (50 mL) to remove any unreacted bromine, followed by brine (50 mL).
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield this compound as a colorless liquid.
Chemical Reactivity
The reactivity of this compound is primarily dictated by the C-Br bond. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. However, the tertiary nature of the adjacent carbon atom introduces steric hindrance, which may influence the reaction mechanism, favoring SN1-type reactions over SN2. The hydroxyl group can also participate in reactions, such as esterification or etherification, under appropriate conditions.
Spectroscopic Analysis
Detailed experimental spectra for this compound are not widely available. The following sections provide predicted spectroscopic data based on its structure and comparison with its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of purified this compound is dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard, in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz spectrometer. Data is collected over a spectral width of 0-12 ppm with 16 scans.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument at a frequency of 100 MHz, with proton decoupling. Data is collected over a spectral width of 0-220 ppm with 1024 scans.
Predicted NMR Data
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.45 | Singlet | 2H | -CH₂Br | |
| ~2.50 | Singlet | 1H | -OH | |
| ~1.30 | Singlet | 6H | -C(CH₃)₂ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| ~72 | -C (CH₃)₂OH | |
| ~45 | -C H₂Br | |
| ~28 | -C(C H₃)₂ |
Infrared (IR) Spectroscopy
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A drop of neat this compound is placed between two sodium chloride (NaCl) plates.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean NaCl plates is recorded and subtracted from the sample spectrum.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad, Strong | O-H stretch |
| 2970-2850 | Strong | C-H stretch (sp³) |
| ~1370 | Medium | C-H bend (gem-dimethyl) |
| ~1150 | Strong | C-O stretch (tertiary alcohol) |
| ~650 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer via direct injection or through a gas chromatography (GC) column.
-
Ionization: Electron ionization (EI) at 70 eV is used.
-
Analysis: The mass-to-charge ratio (m/z) of the resulting fragments is analyzed by a quadrupole mass analyzer.
Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment | Notes |
| 152/154 | [C₄H₉BrO]⁺ | Molecular ion peak (M/M+2), low intensity |
| 137/139 | [C₄H₈Br]⁺ | Loss of -OH |
| 93/95 | [CH₂Br]⁺ | Alpha-cleavage |
| 59 | [C₃H₇O]⁺ | Loss of -CH₂Br |
| 43 | [C₃H₇]⁺ | Base peak, isopropyl cation |
Potential Biological Activity and Signaling Pathways
While there is no direct experimental evidence for the biological activity of this compound, its structure as a small, halogenated organic molecule suggests potential interactions with biological systems. Small molecules can act as inhibitors or modulators of various enzymes and signaling pathways.
Hypothetical Target: Protein Kinases
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. Small-molecule inhibitors of protein kinases have emerged as a significant class of therapeutic agents. Given its simple structure, this compound could potentially act as a fragment or lead compound for the development of kinase inhibitors. It might bind to the ATP-binding pocket or an allosteric site of a kinase, thereby modulating its activity.
Postulated Signaling Pathway: A Generic Kinase Cascade
A common signaling motif in cells is the kinase cascade, where a series of kinases phosphorylate and activate one another, leading to a cellular response. A hypothetical interaction of this compound with such a pathway is depicted below. In this model, the compound acts as an inhibitor of a downstream kinase (Kinase C), preventing the phosphorylation of its target protein and thereby blocking the cellular response.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear protective gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors.
-
Keep away from heat, sparks, and open flames.
-
Store in a cool, dry, and well-ventilated area.
-
Conclusion
This compound is a halogenated tertiary alcohol with potential applications in organic synthesis. While detailed experimental data for this specific compound is limited, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous compounds. The exploration of its biological activity, particularly as a potential modulator of enzymatic pathways, presents an interesting avenue for future research. It is imperative that any experimental work with this compound is conducted with strict adherence to safety protocols.
An In-depth Technical Guide to the Synthesis of 1-Bromo-2-methylpropan-2-ol from Isobutylene Oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-Bromo-2-methylpropan-2-ol from isobutylene (B52900) oxide (also known as 2,2-dimethyloxirane). The ring-opening of unsymmetrical epoxides is a foundational reaction in organic synthesis, but it presents significant challenges in controlling regioselectivity. This document details the mechanistic dichotomy of acid-catalyzed versus nucleophilic pathways, provides a detailed experimental protocol designed to favor the desired regioisomer, presents key data in structured tables, and includes visualizations to clarify reaction pathways and workflows.
Mechanistic Insights: The Challenge of Regioselectivity
The synthesis of this compound involves the nucleophilic ring-opening of isobutylene oxide by a bromide ion. Due to the unsymmetrical nature of the epoxide (a primary and a tertiary carbon), two different regioisomers can be formed. The desired product results from the bromide ion attacking the less sterically hindered primary carbon. The reaction conditions are paramount in dictating the outcome.
Nucleophilic (Sₙ2) Pathway for Desired Product
Under neutral or basic conditions, the reaction proceeds via a classic Sₙ2 mechanism.[1][2][3] A strong nucleophile, such as a bromide ion from a salt like lithium bromide (LiBr), will preferentially attack the less sterically hindered carbon atom (the primary carbon).[1][2] This backside attack leads to the formation of an intermediate alkoxide, which is then protonated during workup to yield the target molecule, this compound. This pathway is favored because it minimizes steric hindrance in the transition state.
Acid-Catalyzed (Sₙ1-like) Pathway and the Undesired Isomer
In contrast, under strongly acidic conditions (e.g., using aqueous HBr), the epoxide oxygen is first protonated. This makes the epoxide a better electrophile and weakens the C-O bonds. The transition state develops significant positive charge (carbocation-like character) on the carbon atom that can best stabilize it—the tertiary carbon. Consequently, the bromide nucleophile will preferentially attack the more substituted tertiary carbon. This Sₙ1-like mechanism results in the formation of the undesired regioisomer, 2-bromo-2-methyl-1-propanol.
Therefore, to synthesize this compound selectively, it is crucial to employ conditions that favor the Sₙ2 pathway.
Proposed Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound from isobutylene oxide. This procedure is designed to promote the Sₙ2 pathway by using a bromide salt in a weakly acidic medium, thereby avoiding the formation of the undesired regioisomer.
Reaction Scheme:
Materials and Reagents:
-
Isobutylene oxide (2,2-dimethyloxirane)
-
Lithium bromide (LiBr), anhydrous
-
Glacial acetic acid (CH₃COOH)
-
Tetrahydrofuran (B95107) (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add anhydrous lithium bromide (1.2 equivalents). Add anhydrous tetrahydrofuran (THF) to the flask to create a solution or a fine suspension.
-
Addition of Reactants: Begin stirring the LiBr/THF mixture. Add glacial acetic acid (1.1 equivalents) to the flask. This serves as a weak proton source to activate the epoxide without being acidic enough to promote the Sₙ1 pathway.
-
Epoxide Addition: Add isobutylene oxide (1.0 equivalent) dropwise to the stirring mixture at room temperature. An ice bath can be used to control any initial exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water. Separate the layers.
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize the acetic acid) and then with brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to obtain the pure this compound.
Data Presentation
The following tables summarize the physical properties of the key compounds and the expected parameters for the synthesis.
Table 1: Physical and Chemical Properties of Reactant and Product
| Property | Isobutylene Oxide (Reactant) | This compound (Product) |
| IUPAC Name | 2,2-Dimethyloxirane | This compound |
| CAS Number | 558-30-5 | 38254-49-8 |
| Molecular Formula | C₄H₈O | C₄H₉BrO |
| Molecular Weight | 72.11 g/mol | 153.02 g/mol |
| Appearance | Colorless liquid | Liquid |
| Boiling Point | ~50 °C | Not available (likely requires vacuum) |
| Density | ~0.80 g/mL | Not available |
Table 2: Hypothetical Reaction Parameters and Expected Outcome
| Parameter | Value / Description |
| Scale | Millimole to mole scale |
| Temperature | Room Temperature (0-25 °C) |
| Reaction Time | 2 - 24 hours (requires monitoring) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Bromide Source | Lithium Bromide (LiBr) |
| Catalyst | Acetic Acid (weak acid activator) |
| Hypothetical Yield | 60-80% (based on analogous Sₙ2 epoxide openings) |
| Purity (Post-Purification) | >95% |
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental protocol, from setup to the final purified product.
References
An In-depth Technical Guide to 1-Bromo-2-methylpropan-2-ol and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural formula, isomers, physicochemical properties, and synthesis of 1-Bromo-2-methylpropan-2-ol. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Structural Formula of this compound
This compound, also known as Bromo-tert-butyl Alcohol, is a tertiary alcohol.[1] Its chemical formula is C4H9BrO. The structure consists of a propane (B168953) chain with a bromine atom attached to the first carbon and both a methyl group and a hydroxyl group attached to the second carbon.
Molecular Structure of this compound
Caption: Structural formula of this compound.
Isomers of this compound
The molecular formula C4H9BrO can represent several constitutional isomers, which have the same molecular formula but different connectivity of atoms. This compound does not have any chiral centers, and therefore, no stereoisomers (enantiomers or diastereomers).
The constitutional isomers of C4H9BrO can be categorized based on the carbon skeleton (butane or isobutane) and the relative positions of the bromine and hydroxyl groups.
Constitutional Isomers
The primary constitutional isomers of C4H9BrO are presented below.
Constitutional Isomers of C4H9BrO
Caption: Structures of the constitutional isomers of C4H9BrO.
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | C4H9BrO | 153.02 | 145-147 | 1.393[1] |
| 2-Bromo-2-methylpropan-1-ol | C4H9BrO | 153.02 | N/A | N/A |
| 4-Bromobutan-1-ol | C4H9BrO | 153.02 | N/A | N/A |
| (2R)-2-bromobutan-1-ol | C4H9BrO | 153.02 | N/A | N/A |
| 3-Bromobutan-1-ol | C4H9BrO | 153.02 | N/A | N/A |
N/A: Data not available from the searched sources.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and its isomers are not extensively reported in readily available literature. However, general synthetic routes can be proposed based on established organic chemistry principles.
Synthesis of this compound
A plausible method for the synthesis of this compound involves the reaction of 2-methylpropene with bromine in the presence of water.[2]
Reaction Workflow:
Caption: Proposed synthesis of this compound.
Detailed Methodology:
-
Reactant Preparation: 2-Methylpropene is dissolved in a suitable solvent that is miscible with water, such as tetrahydrofuran (B95107) (THF).
-
Reagent Addition: An aqueous solution of bromine (bromine water) is added dropwise to the solution of 2-methylpropene at a controlled temperature, typically 0-5 °C, with constant stirring.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
-
Work-up: Once the reaction is complete, the mixture is quenched with a reducing agent like sodium thiosulfate (B1220275) to remove any excess bromine. The organic layer is then separated, washed with brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation or column chromatography to yield pure this compound.
Synthesis of Other Isomers
The synthesis of other isomers would involve different starting materials and reaction conditions. For instance, the synthesis of bromobutanol isomers could start from the corresponding butanediols or unsaturated alcohols, followed by a bromination reaction. The specific regioselectivity and stereoselectivity of the reaction would depend on the chosen reagents and reaction conditions.
Signaling Pathways and Logical Relationships
Due to the nature of this compound as a simple organic molecule, it is not directly involved in biological signaling pathways in the same manner as complex biomolecules. Its relevance in a biological context would primarily be as a potential building block in the synthesis of more complex, biologically active molecules.
The logical relationship between the isomers is that of constitutional isomerism, where the atoms are connected in a different order. This difference in connectivity leads to the distinct physical and chemical properties observed among the isomers.
Relationship between Isomers
Caption: Hierarchy of isomeric relationships for C4H9BrO.
References
Spectroscopic Analysis of 1-Bromo-2-methylpropan-2-ol: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-2-methylpropan-2-ol. Designed for researchers, scientists, and professionals in drug development, this document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is presented in clearly structured tables, accompanied by detailed experimental protocols and a workflow visualization to facilitate a deeper understanding of the structural elucidation process for this compound.
Predicted Spectroscopic Data
Due to the limited availability of experimental spectra in public databases, the following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.5 | Singlet (s) | 2H | -CH₂Br |
| ~ 2.5 | Singlet (s) | 1H | -OH |
| ~ 1.4 | Singlet (s) | 6H | 2 x -CH₃ |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 70 | Quaternary Carbon (-C(CH₃)₂) |
| ~ 45 | Methylene Carbon (-CH₂Br) |
| ~ 25 | Methyl Carbons (2 x -CH₃) |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3550 - 3200 | Strong, Broad | O-H stretch (alcohol) |
| 2970 - 2850 | Medium to Strong | C-H stretch (alkane) |
| 1470 - 1450 | Medium | C-H bend (alkane) |
| 1380 - 1365 | Medium | C-H bend (gem-dimethyl) |
| 1260 - 1000 | Strong | C-O stretch (tertiary alcohol) |
| 650 - 550 | Strong | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z Ratio | Predicted Fragmentation |
| 152/154 | [M]+• (Molecular ion peak with Br isotopes) |
| 137/139 | [M - CH₃]+ |
| 93/95 | [M - C(CH₃)₂OH]+ or [CH₂Br]+ |
| 73 | [C(CH₃)₂OH]+ |
| 59 | [C₃H₇O]+ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like this compound. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment. The spectral width should typically be set from 0 to 10 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.
-
The spectral width should typically be set from 0 to 220 ppm. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a neat liquid sample, place a single drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty sample holder.
-
Place the prepared salt plates into the sample holder.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the prepared solution into the GC injection port.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up to separate compounds based on their boiling points and interactions with the column's stationary phase.
-
-
MS Analysis:
-
As the separated components elute from the GC column, they enter the ion source of the mass spectrometer.
-
The molecules are ionized, typically by electron impact (EI).
-
The resulting charged fragments are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound, such as this compound, using the spectroscopic techniques described.
Caption: Workflow for Structural Elucidation.
Solubility of 1-Bromo-2-methylpropan-2-ol in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 1-bromo-2-methylpropan-2-ol in common organic solvents. Due to a lack of extensive, publicly available quantitative data, this document focuses on predicted solubility based on the compound's structural characteristics and the known solubility of analogous compounds. Furthermore, a detailed experimental protocol for the precise determination of its solubility is provided to empower researchers in generating specific data for their applications. This guide is intended to be a foundational resource for scientists and professionals working with this compound in synthesis, formulation, and other research and development activities.
Introduction to this compound
This compound is a halogenated tertiary alcohol. Its molecular structure, featuring a polar hydroxyl group and a bromine atom, alongside a branched, nonpolar hydrocarbon backbone, suggests a versatile solubility profile. The hydroxyl group allows for hydrogen bonding, indicating potential solubility in protic and polar aprotic solvents. The bromine atom contributes to the molecule's overall polarity. Concurrently, the tert-butyl group provides lipophilic character, suggesting solubility in nonpolar organic solvents. Understanding the interplay of these structural features is key to predicting its behavior in various solvent systems.
Predicted Solubility Profile
The following table summarizes the predicted solubility of this compound in a range of common organic solvents.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Methanol (B129727) | Polar Protic | Highly Soluble / Miscible | Capable of hydrogen bonding with the hydroxyl group. |
| Ethanol (B145695) | Polar Protic | Highly Soluble / Miscible | Similar to methanol, strong hydrogen bonding interactions. |
| Isopropanol | Polar Protic | Soluble | Good solubility due to hydrogen bonding, though the larger alkyl group may slightly reduce miscibility compared to methanol and ethanol. |
| Acetone | Polar Aprotic | Highly Soluble / Miscible | Strong dipole-dipole interactions with the polar groups of the solute. |
| Ethyl Acetate | Polar Aprotic | Soluble | Good solubility due to dipole-dipole interactions. |
| Dichloromethane | Polar Aprotic | Soluble | Capable of dissolving both polar and nonpolar compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Good solvent for a wide range of organic compounds. |
| Acetonitrile | Polar Aprotic | Soluble | Strong dipole moment facilitates dissolution of polar solutes. |
| Toluene | Nonpolar | Moderately Soluble | The nonpolar backbone of the solute will interact favorably with the nonpolar solvent. |
| Hexane | Nonpolar | Sparingly Soluble | The polarity of the hydroxyl and bromo groups will limit solubility in highly nonpolar solvents. |
| Diethyl Ether | Weakly Polar | Soluble | Good general solvent for many organic compounds. |
Experimental Protocol for Solubility Determination
To obtain precise and reliable quantitative solubility data for this compound, the following isothermal shake-flask method is recommended. This method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Glass vials with PTFE-lined screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm, solvent-compatible)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
-
Centrifuge (optional)
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid is essential to ensure saturation.
-
Accurately add a known volume or mass of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetics study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 24 hours to allow the undissolved solid to settle.
-
Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.
-
-
Sample Withdrawal and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
Record the mass of the transferred filtrate.
-
Dilute the filtrate to the mark with the same solvent and mix thoroughly. Further dilution may be necessary to bring the concentration within the analytical range of the chosen analytical method.
-
-
Quantification:
-
Analyze the diluted solution using a calibrated GC or HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
Calculation of Solubility
The solubility can be calculated from the determined concentration and expressed in various units, such as g/L, mg/mL, or mol/L.
Solubility (g/L) = (Concentration from analysis [g/L]) x (Dilution factor)
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Conclusion
While quantitative solubility data for this compound in common organic solvents is not extensively documented, its molecular structure suggests good solubility in a wide range of polar and moderately nonpolar solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for their determination. This technical guide serves as a valuable resource for researchers, enabling informed solvent selection and facilitating the effective use of this compound in various scientific endeavors.
References
Navigating the Risks: A Technical Guide to the Safe Handling of 1-Bromo-2-methylpropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the hazards and necessary safety precautions for handling 1-Bromo-2-methylpropan-2-ol (CAS No: 38254-49-8). Designed for laboratory personnel and professionals in drug development, this document outlines critical safety data, detailed handling protocols, and emergency procedures to ensure a safe working environment.
Hazard Identification and Classification
This compound is a hazardous chemical that requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable Liquids | Category 4 / Category 2 | H227: Combustible liquid[1] / H225: Highly flammable liquid and vapour |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[1] |
Note on Flammability: There are conflicting classifications regarding the flammability of this compound. PubChem classifies it as a combustible liquid (Category 4)[1], while some suppliers classify it as a highly flammable liquid (Category 2). Therefore, it is crucial to adopt a conservative approach and handle the substance as highly flammable.
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling.
| Property | Value |
| Molecular Formula | C4H9BrO |
| Molecular Weight | 153.02 g/mol [1] |
| Physical Form | Liquid |
| Storage Temperature | Sealed in dry, store in freezer, under -20°C |
Experimental Protocols: Safe Handling and Storage
Adherence to strict experimental protocols is paramount to minimize exposure and prevent accidents.
Engineering Controls
-
Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in good working order.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for personal safety.
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes that can cause serious eye irritation. |
| Skin Protection | - Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves before each use.- A flame-retardant lab coat. | To prevent skin contact, which can cause irritation. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for spills or if working outside of a fume hood. | To prevent respiratory tract irritation from vapor inhalation. |
Handling Procedures
-
Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leaks.
-
Dispensing: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid generating mists or vapors. Use non-sparking tools and ground all equipment when transferring large volumes.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
Storage Procedures
-
Container: Keep the container tightly closed and properly labeled.
-
Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials. Store in a freezer at temperatures below -20°C for long-term storage.
-
Incompatible Materials: Keep away from strong oxidizing agents and strong bases[2].
Emergency Procedures
In the event of an emergency, a clear and practiced response is critical.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam[2][3].
-
Unsuitable Extinguishing Media: Do not use a heavy water stream[3].
-
Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back[2]. Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen bromide[2].
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear[2].
Spill Clean-up Procedures
A systematic approach is necessary to safely manage a spill.
Risk Assessment Workflow
A proactive approach to safety involves a thorough risk assessment before any new experiment.
By understanding and implementing these safety precautions, researchers and scientists can mitigate the risks associated with handling this compound and maintain a safe and productive laboratory environment. Always consult the most recent Safety Data Sheet (SDS) from your supplier for the most up-to-date information.
References
An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Bromo-2-methylpropan-2-ol
Disclaimer: Publicly available experimental data on the specific thermal stability and decomposition of 1-Bromo-2-methylpropan-2-ol is limited. This guide is therefore based on established principles of organic chemistry and data from analogous compounds, such as other halohydrins and tertiary bromoalkanes. The presented data and decomposition pathways are predictive and should be confirmed by experimental analysis.
This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition profile of this compound. The content is tailored for researchers, scientists, and professionals in drug development who may handle this or structurally similar compounds.
Predicted Thermal Stability and Decomposition Data
Due to the absence of specific experimental data for this compound, the following table presents hypothetical yet chemically reasonable data based on the analysis of similar compounds. These values serve as an estimation and would require experimental verification.
| Parameter | Predicted Value/Information | Analytical Technique |
| Decomposition Onset Temperature | 120 - 150 °C | Thermogravimetric Analysis (TGA) |
| Major Decomposition Step | 150 - 200 °C | Thermogravimetric Analysis (TGA) |
| Enthalpy of Decomposition | -80 to -120 J/g (Exothermic) | Differential Scanning Calorimetry (DSC) |
| Primary Decomposition Products | Isobutylene (B52900) oxide, 2-Methyl-2-propen-1-ol, Hydrogen bromide, Water | Gas Chromatography-Mass Spectrometry (GC-MS) of volatiles |
| Secondary Decomposition Products | Isobutylene, Acetone, Methyl bromide | Gas Chromatography-Mass Spectrometry (GC-MS) of volatiles |
Predicted Thermal Decomposition Pathways
The thermal decomposition of this compound is expected to proceed through several key pathways, primarily driven by the presence of the hydroxyl and bromo functional groups on adjacent carbons in a sterically hindered tertiary alcohol structure.
Intramolecular Cyclization (Epoxide Formation)
The most probable low-temperature decomposition pathway is an intramolecular Williamson ether synthesis (cyclization) to form isobutylene oxide. This reaction is base-catalyzed and can even be initiated by the slight basicity of glassware surfaces at elevated temperatures, or autocatalyzed by the generation of basic impurities. The reaction proceeds via an intramolecular SN2 attack of the alkoxide on the carbon bearing the bromine atom.
Elimination Reactions
At higher temperatures, elimination reactions are expected to become more prominent.
-
Dehydrobromination: The elimination of hydrogen bromide (HBr) would lead to the formation of an allylic alcohol, 2-methyl-2-propen-1-ol.
-
Dehydration: The elimination of water would result in the formation of an allylic bromide, 3-bromo-2-methyl-1-propene.
Fragmentation
At significantly higher temperatures, fragmentation of the carbon skeleton is likely to occur, leading to the formation of smaller, volatile molecules such as isobutylene, acetone, and methyl bromide.
The following diagram illustrates the predicted primary decomposition pathways:
Experimental Protocols for Thermal Analysis
To experimentally determine the thermal stability and decomposition products of this compound, a combination of thermoanalytical and chromatographic techniques would be employed.
Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature and mass loss profile.
Methodology:
-
Calibrate the TGA instrument for temperature and mass using certified standards.
-
Place a 5-10 mg sample of this compound into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
-
Maintain a constant flow of an inert gas (e.g., nitrogen or argon) at a specified flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA curve to identify the onset temperature of decomposition and the temperatures of maximum rates of mass loss (from the derivative of the TGA curve, DTG).
Differential Scanning Calorimetry (DSC)
Objective: To determine the enthalpy of decomposition and identify phase transitions.
Methodology:
-
Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).
-
Place a 2-5 mg sample of this compound into a hermetically sealed DSC pan.
-
Place the sealed pan in the DSC cell, with an empty sealed pan as a reference.
-
Heat the sample from a sub-ambient temperature (e.g., -50 °C) to a final temperature above its decomposition point (e.g., 250 °C) at a constant heating rate (e.g., 10 °C/min).
-
Maintain a constant flow of an inert gas (e.g., nitrogen) over the sample and reference pans.
-
Record the differential heat flow between the sample and reference as a function of temperature.
-
Analyze the resulting DSC thermogram to identify endothermic events (melting) and exothermic events (decomposition), and integrate the peak areas to quantify the enthalpy changes.
Evolved Gas Analysis (TGA-GC-MS)
Objective: To identify the decomposition products.
Methodology:
-
Couple the outlet of the TGA instrument to the injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS) via a heated transfer line.
-
Perform a TGA experiment as described in section 3.1.
-
As the sample decomposes, the evolved gases are swept from the TGA furnace into the GC-MS.
-
At specific temperatures of interest (e.g., at the peak of a DTG event), inject a sample of the evolved gas onto the GC column.
-
Separate the components of the gas mixture using the GC.
-
Identify the separated components based on their mass spectra obtained from the MS.
The following diagram illustrates a general experimental workflow for the thermal analysis of this compound.
Conclusion
A Technical Guide to 1-Bromo-2-methylpropan-2-ol: Commercial Availability, Purity, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-2-methylpropan-2-ol is a valuable halogenated tertiary alcohol utilized as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. Its utility is intrinsically linked to its purity, as impurities can lead to undesirable side reactions, reduced yields, and complications in downstream applications. This technical guide provides an in-depth overview of the commercial landscape for this compound, detailing available purity grades from various suppliers. Furthermore, it outlines comprehensive, detailed protocols for the analytical characterization of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, enabling researchers to independently verify purity and identify potential impurities.
Commercial Suppliers and Purity Grades
This compound is available from a range of chemical suppliers, catering to both research and bulk-scale requirements. The purity of the commercially available product typically ranges from 95% to higher grades for more demanding applications. Below is a summary of prominent suppliers and their offered purity levels. It is important to note that while Certificates of Analysis (CoA) provide lot-specific purity data, they are not always publicly accessible. Researchers should always request a lot-specific CoA from the supplier before purchase.
| Supplier | Stated Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| American Elements | Can be produced in high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%) and to various grades including Reagent and Pharmaceutical.[1] | 38254-49-8 | C₄H₉BrO | 153.02 |
| CymitQuimica | 95%[2] | 38254-49-8 | C₄H₉BrO | 153.02 |
| Aurum Pharmatech | 98.20%[3] | 38254-49-8 | C₄H₉BrO | 153.02 |
| Sigma-Aldrich (Ambeed, Inc.) | 95% | 38254-49-8 | C₄H₉BrO | 153.02 |
Potential Impurities
The synthesis of this compound, commonly prepared from isobutylene (B52900) oxide and hydrogen bromide, can lead to the formation of several impurities. Awareness of these potential contaminants is crucial for developing robust analytical methods and for interpreting analytical data.
Common potential impurities include:
-
Unreacted Starting Materials: Isobutylene oxide.
-
Solvents: Residual solvents used during synthesis and purification.
-
By-products: Di-brominated species or other isomeric bromo-alcohols.
Experimental Protocols for Purity Determination
Accurate determination of purity is essential for ensuring the quality and reliability of experimental results. The following sections provide detailed, plausible protocols for the analysis of this compound using GC-MS for impurity profiling and qNMR for an accurate purity assay.
Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture. For tertiary alcohols like this compound, care must be taken as they can be prone to dehydration or rearrangement in the hot GC inlet. A lower inlet temperature and a non-polar column are often preferred.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
Perform a serial dilution to a final concentration of approximately 10 µg/mL.
-
-
Instrumental Parameters:
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column to minimize on-column reactions of the tertiary alcohol. |
| Inlet Temperature | 200 °C | A relatively low temperature to prevent thermal degradation of the analyte. |
| Injection Volume | 1 µL | |
| Injection Mode | Split (e.g., 50:1) | To avoid column overloading and ensure sharp peaks. |
| Carrier Gas | Helium | |
| Flow Rate | 1.0 mL/min (constant flow) | |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) | To separate volatile impurities from the main analyte. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | |
| Ion Source Temp. | 230 °C | |
| Quadrupole Temp. | 150 °C | |
| Electron Energy | 70 eV | |
| Scan Range | m/z 35 - 300 | To detect the molecular ion and characteristic fragments. |
-
Data Analysis:
-
The purity is estimated by calculating the relative peak area percentage of the main component in the total ion chromatogram (TIC).
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). The mass spectrum of tertiary alcohols can be complex, often with a weak or absent molecular ion peak. Look for characteristic fragments resulting from the loss of water ([M-18]) or a methyl group ([M-15]).
-
Absolute Purity Determination by Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a specific reference standard of the analyte itself. The method relies on comparing the integral of a specific resonance from the analyte with that of a certified internal standard of known purity and weight.
Methodology:
-
Selection of Internal Standard:
-
Choose a high-purity (>99.9%), non-hygroscopic, and stable internal standard with sharp NMR signals that do not overlap with the analyte signals. Maleic acid or 1,4-dinitrobenzene (B86053) are suitable candidates.
-
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound into a clean NMR tube. Record the weight precisely.
-
Accurately weigh approximately 5-10 mg of the chosen internal standard into the same NMR tube. Record the weight precisely.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆) to dissolve the sample and standard completely.
-
-
NMR Data Acquisition:
| Parameter | Setting | Rationale |
| Spectrometer | 400 MHz or higher | Higher field strength provides better signal dispersion. |
| Pulse Sequence | Standard 1D proton | |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton | Crucial for ensuring full relaxation and accurate integration. T₁ can be determined experimentally using an inversion-recovery experiment. A conservative value of 30-60 seconds is often sufficient. |
| Number of Scans | 16 - 64 | To achieve a good signal-to-noise ratio. |
| Acquisition Time | > 3 seconds | To ensure good digital resolution. |
-
Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard. For this compound, the singlet corresponding to the two equivalent methyl groups is a good candidate.
-
Calculate the purity using the following formula:
Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (MWanalyte / MWstd) x (mstd / manalyte) x Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing Workflows
Chemical Supply and Quality Control Workflow
The following diagram illustrates a typical workflow from sourcing a chemical like this compound to its use in a research setting, emphasizing the quality control steps.
Caption: Workflow for Procurement and Quality Control.
Analytical Method Selection Logic
The choice of analytical method depends on the specific requirements of the analysis. This diagram outlines the decision-making process.
Caption: Decision Tree for Analytical Method Selection.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Reactivity of 1-Bromo-2-methylpropan-2-ol with Nucleophiles
Abstract
This compound is a bifunctional organic molecule possessing a primary alkyl bromide and a tertiary alcohol. This unique structural arrangement dictates a reactivity profile that deviates significantly from simple primary alkyl halides. Direct nucleophilic substitution (S(_N)2) is sterically hindered, and the formation of a primary carbocation (S(_N)1) is energetically unfavorable. Instead, its reactivity is dominated by intramolecular processes, specifically neighboring group participation by the hydroxyl group to form a stable epoxide intermediate, 2,2-dimethyloxirane. This guide provides a comprehensive analysis of the reaction mechanisms, predicted outcomes with various nucleophiles, and detailed theoretical experimental protocols.
Introduction
This compound (CAS No: 38254-49-8) presents a compelling case study in organic reactivity.[1][2] While the primary alkyl bromide suggests a predisposition towards S(_N)2 reactions, the presence of a sterically demanding tertiary alcohol moiety on the adjacent carbon atom introduces significant complexity. This guide will elucidate the governing principles of its reactions with nucleophiles, focusing on the pivotal role of intramolecular cyclization.
Mechanistic Analysis of Reactivity
The reactivity of this compound is a classic example of how neighboring functional groups can profoundly influence reaction pathways.
Steric Hindrance to Direct S(_N)2 Reaction
A direct bimolecular nucleophilic substitution (S(_N)2) reaction requires the nucleophile to approach the electrophilic carbon from the backside of the leaving group. In the case of this compound, the two methyl groups and the hydroxyl group on the adjacent carbon create a sterically congested environment that effectively blocks this pathway.
References
Methodological & Application
Application Notes & Protocols: The Role of 1-Bromo-2-methylpropan-2-ol as an Epoxide Precursor for Regioselective Ring-Opening Reactions
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols on the use of 1-bromo-2-methylpropan-2-ol as a precursor for the synthesis of 2,2-dimethyloxirane (B32121) (isobutylene oxide). It further details the subsequent, synthetically valuable epoxide ring-opening reactions. The regioselective control of these reactions under acidic and basic conditions, which allows for the synthesis of distinct structural isomers, is a cornerstone of modern synthetic and medicinal chemistry.
Introduction: A Chemically Sound Approach
This compound is a vicinal halohydrin. In the context of epoxide chemistry, its primary role is not as a reagent for opening other epoxides, but as a direct precursor for the synthesis of an epoxide itself: 2,2-dimethyloxirane. This transformation occurs via a robust and high-yielding intramolecular SN2 reaction.
The resulting unsymmetrical epoxide, 2,2-dimethyloxirane, is a highly valuable intermediate. Its three-membered ring is activated by significant ring strain (approximately 13 kcal/mol), making it susceptible to cleavage by a wide array of nucleophiles.[1] The presence of a tertiary and a primary carbon in the epoxide ring allows for precise regiochemical control over the ring-opening reaction, depending on the chosen catalytic conditions (acidic vs. basic). This control is fundamental in directing the synthesis of complex molecules, a critical aspect of drug discovery and development.[2][3]
This application note is divided into two main sections:
-
Part I: Protocol for the synthesis of 2,2-dimethyloxirane from this compound.
-
Part II: Protocols and mechanistic overview of the regioselective ring-opening of 2,2-dimethyloxirane.
Chemical Data Summary
A summary of the physical and chemical properties of the key compounds is presented below.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | IUPAC Name |
| This compound | C₄H₉BrO | 153.02 | ~163-165 | This compound | |
| 2,2-Dimethyloxirane | C₄H₈O | 72.11 | ~50-51 | 2,2-Dimethyloxirane[4] |
Part I: Synthesis of 2,2-Dimethyloxirane from Halohydrin Precursor
The conversion of a halohydrin to an epoxide is a classic example of an intramolecular Williamson ether synthesis. The reaction proceeds via deprotonation of the hydroxyl group by a base, forming an alkoxide. This alkoxide then undergoes a rapid intramolecular SN2 reaction, displacing the adjacent bromide to form the strained three-membered ether ring.
Experimental Protocol 1: Epoxide Formation
Objective: To synthesize 2,2-dimethyloxirane from this compound.
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) (1.1 eq)
-
Diethyl ether or Tetrahydrofuran (THF)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in diethyl ether (approx. 0.5 M concentration).
-
Cool the solution in an ice bath.
-
Slowly add powdered sodium hydroxide to the stirring solution over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by slowly adding deionized water to dissolve the sodium bromide salt formed.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by simple distillation, being careful to collect the low-boiling epoxide product. Caution: 2,2-dimethyloxirane is volatile (b.p. ~50 °C).
Expected Yield: Yields for this type of intramolecular cyclization are typically high, often in the range of 80-95%.
Part II: Regioselective Ring-Opening of 2,2-Dimethyloxirane
The synthetic utility of 2,2-dimethyloxirane lies in its predictable ring-opening behavior. The choice of acidic or basic conditions dictates which of the two ring carbons is attacked by the nucleophile.
A. Acid-Catalyzed Ring-Opening (SN1-like)
Under acidic conditions, the epoxide oxygen is first protonated, making it a much better leaving group. This protonation makes the epoxide significantly more reactive, allowing even weak nucleophiles to open the ring.[5] The C-O bonds are weakened, and the bond to the more substituted (tertiary) carbon elongates, as this carbon can better stabilize the developing partial positive charge.[6] Consequently, the nucleophile preferentially attacks the more substituted carbon . This pathway has significant SN1 character.[5][6]
Experimental Protocol 2: Acid-Catalyzed Methanolysis
Objective: To synthesize 2-methoxy-2-methylpropan-1-ol.
Materials:
-
2,2-Dimethyloxirane (1.0 eq)
-
Methanol (B129727) (CH₃OH, as solvent)
-
Sulfuric acid (H₂SO₄, catalytic amount, e.g., 1-2 mol%)
Procedure:
-
In a round-bottom flask, dissolve 2,2-dimethyloxirane in an excess of methanol.
-
Cool the solution in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid dropwise to the stirring solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or GC until the starting epoxide is consumed.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate until the solution is neutral or slightly basic.
-
Remove the methanol using a rotary evaporator.
-
Add water to the residue and extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure. Purify the resulting oil by fractional distillation or column chromatography.
B. Base-Catalyzed Ring-Opening (SN2)
Under basic or neutral conditions, a strong nucleophile directly attacks the epoxide ring.[7] This reaction follows a classic SN2 mechanism. Due to steric hindrance from the two methyl groups on the tertiary carbon, the nucleophile will exclusively attack the less substituted (primary) carbon .[5][8] This "backside" attack results in the inversion of stereochemistry if the carbon were a chiral center.
Experimental Protocol 3: Base-Catalyzed Methanolysis
Objective: To synthesize 1-methoxy-2-methylpropan-2-ol.
Materials:
-
2,2-Dimethyloxirane (1.0 eq)
-
Methanol (CH₃OH, as solvent)
-
Sodium metal (Na) or Sodium methoxide (B1231860) (NaOMe) (catalytic to stoichiometric amounts)
Procedure:
-
Prepare sodium methoxide by carefully dissolving a small piece of sodium metal in anhydrous methanol in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Once the sodium has completely reacted, cool the sodium methoxide solution in an ice bath.
-
Add 2,2-dimethyloxirane dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction by TLC or GC.
-
Upon completion, neutralize the reaction by adding a mild acid, such as ammonium (B1175870) chloride (NH₄Cl) solution.
-
Remove the bulk of the methanol via rotary evaporation.
-
Add water and extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the product by fractional distillation or column chromatography.
Summary of Regioselective Outcomes
The predictable regioselectivity of these reactions is a powerful tool for synthetic chemists.
| Reaction Condition | Mechanism | Site of Nucleophilic Attack | Major Product from 2,2-Dimethyloxirane + Methanol |
| Acidic (e.g., H₂SO₄ catalyst) | SN1-like | More substituted (tertiary) carbon | 2-Methoxy-2-methylpropan-1-ol |
| Basic (e.g., NaOMe) | SN2 | Less substituted (primary) carbon | 1-Methoxy-2-methylpropan-2-ol |
Applications in Drug Development
The stereospecific and regioselective nature of epoxide ring-opening reactions makes them indispensable in medicinal chemistry.[3] This transformation allows for the precise installation of key functional groups (e.g., alcohols, ethers, amines, azides) that can interact with biological targets.[1] By starting with a simple epoxide precursor, chemists can generate a diverse library of complex molecules by reacting it with a wide range of nucleophiles under controlled acidic or basic conditions. This strategy is frequently employed in the synthesis of lead compounds and active pharmaceutical ingredients (APIs), where precise control over the three-dimensional arrangement of atoms is critical for biological activity.[3][9]
References
- 1. m.youtube.com [m.youtube.com]
- 2. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01834F [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Showing Compound 2,2-Dimethyloxirane (FDB012831) - FooDB [foodb.ca]
- 5. youtube.com [youtube.com]
- 6. research.vu.nl [research.vu.nl]
- 7. orgosolver.com [orgosolver.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 1-Bromo-2-methylpropan-2-ol as a Precursor for Tertiary Alcohol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-methylpropan-2-ol is a bifunctional molecule containing both a tertiary alcohol and a primary bromide. The presence of the acidic hydroxyl group precludes the direct formation of an organometallic reagent, a common pathway for the synthesis of more complex tertiary alcohols. Direct reaction with a strong base or nucleophile would result in an acid-base reaction rather than a carbon-carbon bond formation.[1][2] To utilize this compound as a precursor for the synthesis of more substituted tertiary alcohols, a protection-reaction-deprotection strategy is necessary.[2][3]
This application note outlines a robust three-step process for the synthesis of a more complex tertiary alcohol, using this compound as the starting material. The methodology involves:
-
Protection of the tertiary alcohol: The hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether, which is stable under the conditions required for organometallic reagent formation and reaction.[1][4]
-
Formation of a Grignard reagent and subsequent reaction with an electrophile: The protected bromohydrin is converted into a Grignard reagent, which then reacts with a ketone (in this case, acetone) to form a new carbon-carbon bond and a protected di-tertiary alcohol.[5][6]
-
Deprotection of the alcohol: The silyl (B83357) ether protecting group is removed under mild acidic conditions to yield the final tertiary alcohol product.[7][8]
This synthetic route provides a versatile method for the elaboration of the this compound scaffold, enabling the synthesis of a variety of complex tertiary alcohols relevant to pharmaceutical and materials science research.
Overall Synthetic Scheme
Caption: Overall synthetic pathway for the preparation of a tertiary alcohol from this compound.
Data Presentation
Table 1: Summary of Reaction Steps and Typical Yields
| Step | Reaction | Key Reagents | Solvent | Typical Reaction Time | Typical Yield (%) |
| 1 | Protection | TBDMSCl, Imidazole | DMF | 12-24 hours | 85-95 |
| 2 & 3 | Grignard Formation & Addition | Mg, Acetone | THF | 2-4 hours | 70-85 |
| 4 | Deprotection | 1M HCl | Methanol (B129727) | 0.5-2 hours | 90-98 |
Yields are representative and can vary based on reaction scale and purity of reagents.
Experimental Protocols
Protocol 1: Protection of this compound
This protocol describes the protection of the tertiary hydroxyl group of this compound as a tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
This compound (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq)[9]
-
Imidazole (2.5 eq)[10]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and imidazole in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TBDMSCl to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 1-bromo-2-((tert-butyldimethylsilyl)oxy)-2-methylpropane.
Caption: Experimental workflow for the protection of this compound.
Protocol 2: Grignard Reagent Formation and Reaction with Acetone
This protocol details the formation of the Grignard reagent from the protected bromohydrin and its subsequent reaction with acetone. Strict anhydrous conditions are essential for the success of this reaction. [11][12]
Materials:
-
1-Bromo-2-((tert-butyldimethylsilyl)oxy)-2-methylpropane (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (a single crystal for activation)
-
Acetone (1.0 eq), freshly distilled
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: a. Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under a stream of inert gas. b. Place the magnesium turnings and a crystal of iodine in the flask. Gently warm the flask with a heat gun until purple iodine vapors are observed, then allow it to cool. c. Add anhydrous THF to cover the magnesium turnings. d. Prepare a solution of 1-bromo-2-((tert-butyldimethylsilyl)oxy)-2-methylpropane in anhydrous THF in the dropping funnel. e. Add a small portion (approximately 10%) of the bromide solution to the stirred magnesium suspension to initiate the reaction, which is indicated by gentle bubbling and a slight increase in temperature.[13] f. Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours.
-
Reaction with Acetone: a. Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath. b. Slowly add a solution of acetone in anhydrous THF to the Grignard reagent via the dropping funnel. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. d. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. e. Extract the aqueous layer with diethyl ether (3 x 50 mL). f. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. g. Filter and concentrate under reduced pressure to obtain the crude protected di-tertiary alcohol. This product may be used in the next step without further purification.
Caption: Workflow for Grignard reaction and addition to acetone.
Protocol 3: Deprotection of the TBDMS Ether
This protocol describes the removal of the TBDMS protecting group under mild acidic conditions to yield the final tertiary alcohol.[14]
Materials:
-
Crude protected di-tertiary alcohol from Protocol 2 (1.0 eq)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude protected di-tertiary alcohol in methanol in a round-bottom flask.
-
Add a catalytic amount of 1 M HCl (a few drops) and stir the solution at room temperature.
-
Monitor the reaction by TLC. The deprotection is typically complete within 30 minutes to 2 hours.
-
Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 30 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product.
-
Purify the final product, 2,4-dimethyl-2,4-pentanediol, by recrystallization or column chromatography.
Caption: Workflow for the deprotection of the TBDMS ether.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 17.8 Protection of Alcohols - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. scribd.com [scribd.com]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tert-Butyldimethylsilyl Chloride (TBS-Cl) [commonorganicchemistry.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for a Multi-Step Grignard Reaction Involving 1-Bromo-2-methylpropan-2-ol
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds. However, the presence of acidic functional groups, such as alcohols, in the organohalide starting material is incompatible with the strongly basic nature of the Grignard reagent. This incompatibility necessitates a protection-deprotection strategy to successfully carry out the desired transformation. This document provides a detailed experimental protocol for a multi-step synthesis involving the Grignard reaction of 1-bromo-2-methylpropan-2-ol. The tertiary alcohol is first protected as a tert-butyldimethylsilyl (TBDMS) ether. The resulting protected bromohydrin is then converted into a Grignard reagent, which subsequently reacts with an electrophile, exemplified by cyclohexanone (B45756). Finally, the TBDMS protecting group is removed to yield the desired tertiary alcohol product. This protocol is intended for researchers, scientists, and professionals in drug development who are familiar with standard organic synthesis techniques.
Overall Synthetic Pathway
The multi-step synthesis involves four key stages: protection of the tertiary alcohol, formation of the Grignard reagent, reaction with an electrophile, and deprotection to unveil the final product.
Caption: Overall experimental workflow.
Data Presentation
The following table summarizes the expected yields for each step of the synthesis. It is important to note that yields can be highly dependent on the specific reaction conditions, purity of reagents, and the scale of the reaction.
| Step | Reaction | Reagents | Solvent | Typical Yield (%) |
| 1. Protection | TBDMS ether formation from this compound | TBDMS-Cl, Imidazole (B134444) | DMF | 75-90 |
| 2. Grignard Formation & Reaction | Formation of Grignard and subsequent reaction with cyclohexanone | Mg turnings, I₂, Anhydrous THF | THF | 60-80 |
| 3. Deprotection | TBAF-mediated cleavage of the TBDMS ether | TBAF in THF | THF | 85-98 |
Experimental Protocols
Caution: All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Grignard reagents are highly sensitive to moisture and air; therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.
Step 1: Protection of this compound as a TBDMS Ether
This protocol describes the protection of the tertiary hydroxyl group of this compound using tert-butyldimethylsilyl chloride (TBDMS-Cl).
Materials and Reagents:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all the imidazole has dissolved.
-
Slowly add a solution of TBDMS-Cl (1.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight. For sterically hindered alcohols, gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of DMF).
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the TBDMS-protected ether.
Step 2 & 3: Formation of the Grignard Reagent and Reaction with Cyclohexanone
This protocol details the formation of the Grignard reagent from the TBDMS-protected this compound and its subsequent in situ reaction with cyclohexanone.
Materials and Reagents:
-
TBDMS-protected this compound
-
Magnesium turnings
-
Iodine (a single crystal)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Cyclohexanone
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, and stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Assemble the three-necked flask with a reflux condenser, a dropping funnel, and a gas inlet. Ensure all glassware is oven-dried.
-
Place magnesium turnings (1.2 eq) and a crystal of iodine in the flask.
-
Heat the flask gently with a heat gun under a stream of inert gas until purple iodine vapors are observed, then allow it to cool. This activates the magnesium.
-
Add anhydrous THF to the flask to cover the magnesium turnings.
-
Prepare a solution of the TBDMS-protected bromide (1.0 eq) in anhydrous THF in the dropping funnel.
-
Add a small portion (approximately 10%) of the bromide solution to the stirred magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle bubbling.
-
Once initiated, add the remainder of the bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at a gentle reflux for 1-2 hours, or until most of the magnesium is consumed.
-
Cool the gray-to-brown solution of the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the crude TBDMS-protected final product.
Step 4: Deprotection of the TBDMS Ether
This protocol describes the removal of the TBDMS protecting group using tetrabutylammonium (B224687) fluoride (B91410) (TBAF).
Materials and Reagents:
-
Crude TBDMS-protected final product from Step 3
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether or ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude TBDMS-protected alcohol in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution (1.1 eq) dropwise to the stirred solution.
-
Stir the reaction for 1-4 hours, monitoring by TLC.[1]
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected alcohol.[1]
-
Purify the final product by flash column chromatography.
Reaction Pathway Visualization
The following diagram illustrates the chemical transformations occurring throughout the multi-step synthesis.
Caption: Chemical pathway of the multi-step synthesis.
References
Application Notes and Protocols: 1-Bromo-2-methylpropan-2-ol in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and synthesis strategies for the use of 1-bromo-2-methylpropan-2-ol as a versatile starting material in the synthesis of key pharmaceutical intermediates. The following sections detail its application in the formation of isobutylene (B52900) oxide, a valuable electrophile, and its use in Grignard reactions following hydroxyl group protection.
Application 1: Synthesis of Isobutylene Oxide and Derivatives
This compound serves as an excellent precursor for the synthesis of isobutylene oxide, a highly reactive epoxide intermediate. The intramolecular cyclization of the bromohydrin under basic conditions provides a straightforward and efficient route to this versatile building block. Isobutylene oxide can subsequently undergo various ring-opening reactions to introduce the tertiary butyl alcohol moiety into target molecules. One such application is the synthesis of tert-butyl glycidyl (B131873) ether, a monomer used in the creation of specialty polymers and a potential intermediate in drug discovery.
Experimental Protocols
Protocol 1.1: Synthesis of Isobutylene Oxide from this compound
This protocol describes the intramolecular cyclization of this compound to yield isobutylene oxide.
-
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in water at 0 °C in a round-bottom flask, add a solution of sodium hydroxide (1.2 eq) in water dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 40-50 °C for 2 hours to ensure complete cyclization.
-
Cool the reaction mixture to room temperature and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation at atmospheric pressure due to the volatility of isobutylene oxide (b.p. 50-51 °C).
-
Protocol 1.2: Synthesis of tert-Butyl Glycidyl Ether from Isobutylene Oxide
This protocol details the ring-opening of isobutylene oxide with tert-butanol (B103910) to form tert-butyl glycidyl ether.
-
Materials:
-
Isobutylene oxide
-
Anhydrous tert-butanol
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., argon or nitrogen)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve anhydrous tert-butanol (1.5 eq) in anhydrous THF.
-
Carefully add potassium tert-butoxide (1.1 eq) to the solution and stir until it dissolves.
-
Cool the solution to 0 °C and add isobutylene oxide (1.0 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Data Presentation
| Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1.1 | This compound | Isobutylene oxide | NaOH | Water | 40-50 | 2 | ~90 |
| 1.2 | Isobutylene oxide | tert-Butyl Glycidyl Ether | t-BuOK, tert-butanol | THF | 0 to RT | 12-16 | 75-85 |
Visualizations
Application 2: Grignard Reagent Formation via Hydroxyl Protection
The presence of the acidic hydroxyl proton in this compound prevents the direct formation of a Grignard reagent.[1][2] However, by protecting the hydroxyl group as a silyl (B83357) ether, the molecule can be readily converted into a valuable Grignard reagent.[3][4] This protected intermediate can then participate in standard Grignard reactions with various electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. Subsequent deprotection of the silyl ether reveals the free hydroxyl group in the final product.
Experimental Protocols
Protocol 2.1: Protection of this compound
This protocol details the protection of the hydroxyl group as a trimethylsilyl (B98337) (TMS) ether.[1]
-
Materials:
-
This compound
-
Chlorotrimethylsilane (B32843) ((CH₃)₃SiCl)
-
Triethylamine (B128534) (Et₃N) or Imidazole
-
Anhydrous dichloromethane (B109758) (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., argon or nitrogen)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq).
-
Cool the mixture to 0 °C and add chlorotrimethylsilane (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the TMS-protected product.
-
Protocol 2.2: Grignard Reaction and Deprotection
This protocol describes the formation of the Grignard reagent and its subsequent reaction with an aldehyde, followed by deprotection.
-
Materials:
-
TMS-protected this compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Aldehyde (e.g., benzaldehyde)
-
Tetrabutylammonium fluoride (B91410) (TBAF) solution in THF
-
Saturated aqueous ammonium chloride
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (e.g., argon or nitrogen)
-
-
Procedure:
-
Grignard Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed, then cool. Add a small amount of anhydrous THF to cover the magnesium. Add a small portion of a solution of TMS-protected this compound (1.0 eq) in anhydrous THF from the addition funnel. The reaction should initiate (bubbling, mild exotherm). Once initiated, add the remaining solution dropwise at a rate to maintain a gentle reflux. After addition is complete, reflux for an additional 1-2 hours.
-
Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C. Add a solution of benzaldehyde (B42025) (1.0 eq) in anhydrous THF dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup and Deprotection: Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride. Extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Dissolve the crude product in THF and add TBAF (1.1 eq, 1M solution in THF). Stir at room temperature for 1-2 hours.
-
Final Workup and Purification: Quench with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
-
Data Presentation
| Reaction | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2.1 | This compound | TMS-protected intermediate | (CH₃)₃SiCl, Et₃N | DCM | 0 to RT | 2-4 | >95 |
| 2.2a | TMS-protected intermediate | Grignard Reagent | Mg | THF | Reflux | 1-2 | Assumed quantitative |
| 2.2b | Grignard Reagent | Diol product | Benzaldehyde, then TBAF | THF | 0 to RT | 2-4 | 70-80 (over 2 steps) |
Visualizations
References
Application Notes and Protocols for Stereoselective Reactions Involving 1-Bromo-2-methylpropan-2-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Bromo-2-methylpropan-2-ol is a bifunctional organic compound featuring a primary alkyl bromide and a tertiary alcohol. This unique structure presents both challenges and opportunities in stereoselective synthesis. The significant steric hindrance provided by the gem-dimethyl group adjacent to the primary bromide dramatically reduces its reactivity in standard bimolecular nucleophilic substitution (SN2) reactions. However, the proximate hydroxyl group can act as an internal nucleophile or a directing group, enabling specific stereocontrolled transformations. These application notes focus on the most prominent stereoselective reaction of this substrate—intramolecular cyclization to form an epoxide—and explore its potential in hydroxyl-directed intermolecular reactions.
Application Note 1: Stereospecific Synthesis of 2,2-Dimethyloxirane (B32121)
The most facile reaction of this compound is its conversion to 2,2-dimethyloxirane via an intramolecular SN2 reaction. This transformation is highly efficient and, critically, stereospecific. If the starting bromohydrin is enantiomerically enriched, the resulting epoxide will be formed with a corresponding high level of enantiomeric purity, as the reaction proceeds through a backside attack that inverts the stereocenter at the carbon bearing the bromine. Since the starting material is achiral, this specific reaction is not stereoselective but stereospecific. However, it forms the basis for potential stereoselective syntheses if a chiral influence is introduced.
A common strategy to achieve an enantiomerically enriched epoxide from a racemic bromohydrin is through kinetic resolution. This can be accomplished using chiral catalysts that selectively react with one enantiomer of the bromohydrin, leaving the other unreacted and thus enriched. For instance, enzymatic acylation or hydrolysis, or metal-salen catalyzed hydrolytic kinetic resolution (HKR) are established methods for resolving similar halohydrins and alcohols.
Quantitative Data Summary
The following table summarizes representative data for the base-mediated cyclization to the epoxide and a hypothetical kinetic resolution, illustrating the potential for achieving high enantiomeric excess (ee).
| Entry | Reaction | Catalyst/Base | Solvent | Time (h) | Yield (%) | ee (%) of Epoxide |
| 1 | Epoxide Formation (from racemic) | Sodium Hydride (NaH) | THF | 2 | >95 | 0 |
| 2 | Epoxide Formation (from racemic) | Potassium Hydroxide (KOH) | Ethanol | 4 | >95 | 0 |
| 3 | Hypothetical Kinetic Resolution | Chiral Co-salen Complex & H₂O | t-BuOH | 24 | ~45 | >98 |
| 4 | Hypothetical Enzymatic Resolution | Lipase + Acyl Donor | Toluene | 48 | ~48 | >99 |
Experimental Protocols
Protocol 1.1: Synthesis of 2,2-Dimethyloxirane from this compound
This protocol describes the straightforward intramolecular cyclization to form the epoxide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension via a dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and carefully remove the solvent by rotary evaporation at low temperature and pressure, as the epoxide product is volatile.
-
Purify the crude product by distillation if necessary.
Reaction Pathway Diagram
Caption: Intramolecular SN2 cyclization of this compound.
Application Note 2: Potential for Hydroxyl-Directed Stereoselective Intermolecular Reactions
While intermolecular SN2 reactions at the primary bromide of this compound are sterically hindered and thus slow, the presence of the hydroxyl group can be exploited to facilitate and control such reactions. A chiral catalyst that can coordinate to the hydroxyl group could bring a nucleophile into close proximity to the reaction center, overcoming the steric barrier and inducing stereoselectivity. This "directed" approach is a modern strategy for achieving stereocontrol in challenging systems.
For instance, a chiral ligand-metal complex could first coordinate to the alcohol. This complex could then deliver a nucleophile (e.g., an organometallic reagent in a cross-coupling reaction) to the carbon-bromine bond in a stereocontrolled manner. While specific examples for this substrate are not prevalent in the literature, the principle is well-established for other bromoalcohols.
Hypothetical Quantitative Data for a Directed Reaction
The table below presents hypothetical data for a directed, enantioselective substitution reaction, demonstrating the potential for achieving high stereoselectivity with an appropriate chiral catalyst.
| Entry | Nucleophile | Chiral Ligand | Metal Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Yield (%) |
| 1 | Phenylboronic Acid | Chiral Phosphine (B1218219) Ligand L1 | Pd(OAc)₂ | N/A | 92 | 75 |
| 2 | Methylzinc Chloride | Chiral Amino Alcohol L2 | CuI | N/A | 88 | 68 |
| 3 | Malonate Ester | Chiral Bis(oxazoline) L3 | NiCl₂ | N/A | 95 | 81 |
Representative Experimental Protocol
Protocol 2.1: Hypothetical Hydroxyl-Directed Asymmetric Alkylation
This protocol outlines a general procedure for a hypothetical stereoselective alkylation, which would require optimization for specific nucleophiles and catalysts.
Materials:
-
This compound
-
Chiral ligand (e.g., a chiral bis(oxazoline) or phosphine ligand)
-
Metal salt (e.g., CuI, Pd(OAc)₂, NiCl₂)
-
Organometallic nucleophile (e.g., Grignard reagent, organozinc)
-
Anhydrous, degassed solvent (e.g., THF, toluene)
-
Standard workup and purification reagents
Procedure:
-
In a glovebox or under an inert atmosphere, add the metal salt (0.05 equivalents) and the chiral ligand (0.06 equivalents) to a flame-dried Schlenk flask.
-
Add anhydrous, degassed solvent and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add this compound (1.0 equivalent) to the catalyst solution.
-
Cool the mixture to the desired temperature (e.g., -20 °C or 0 °C).
-
Slowly add the organometallic nucleophile (1.5 equivalents) over 1-2 hours.
-
Allow the reaction to stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Perform an aqueous workup, extracting the product into an organic solvent.
-
Dry the organic phase, concentrate, and purify the product by flash column chromatography.
-
Determine the yield and analyze the stereochemical outcome (ee or dr) using chiral HPLC or GC.
Logical Workflow for Directed Stereoselective Reaction
Caption: Conceptual workflow for a hydroxyl-directed stereoselective reaction.
Application Notes and Protocols for the Etherification of 1-Bromo-2-methylpropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the conditions and protocols for the etherification of 1-Bromo-2-methylpropan-2-ol. The primary reaction pathway for this substrate is an intramolecular Williamson ether synthesis, which proceeds under basic conditions to yield 2,2-dimethyloxirane (B32121), an epoxide. This process is a facile and efficient method for the formation of a cyclic ether due to the presence of both a tertiary alcohol and a primary alkyl halide within the same molecule. This document outlines the reaction mechanism, provides detailed experimental protocols, and presents quantitative data from representative procedures.
Introduction
The etherification of haloalcohols is a fundamental transformation in organic synthesis, providing access to a variety of cyclic and acyclic ethers. This compound is a bifunctional substrate containing a tertiary hydroxyl group and a primary bromo group. This unique arrangement makes it an ideal candidate for an intramolecular SN2 reaction, commonly referred to as an intramolecular Williamson ether synthesis.[1][2][3] The reaction is initiated by the deprotonation of the alcohol to form a nucleophilic alkoxide, which then displaces the bromide ion to form a three-membered cyclic ether, 2,2-dimethyloxirane.[4][5] This epoxide is a valuable synthetic intermediate that can undergo various ring-opening reactions to introduce new functional groups.
Reaction Mechanism and Signaling Pathway
The etherification of this compound to 2,2-dimethyloxirane proceeds via a base-mediated intramolecular SN2 mechanism. The key steps are:
-
Deprotonation: A base removes the acidic proton from the tertiary hydroxyl group to form an alkoxide ion.
-
Intramolecular Nucleophilic Attack: The newly formed alkoxide, being a potent nucleophile, attacks the adjacent carbon atom bearing the bromine atom.
-
Displacement of Leaving Group: The bromide ion is displaced in a concerted SN2 fashion, leading to the formation of the strained three-membered epoxide ring.
References
- 1. orgosolver.com [orgosolver.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. youtube.com [youtube.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Synthesis of epoxides by palladium-catalyzed reactions of tertiary allyl alcohols with aryl or alkenyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formation of Sterically Hindered β-Hydroxy Esters via 1-Bromo-2-methylpropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The direct utilization of 1-bromo-2-methylpropan-2-ol for the one-step synthesis of sterically hindered esters is not a widely documented method in chemical literature. However, its chemical nature as a halohydrin suggests a valuable two-step synthetic pathway to access sterically hindered β-hydroxy esters. This approach involves the initial conversion of this compound to its corresponding epoxide, 2,2-dimethyloxirane (B32121), followed by a ring-opening reaction with a carboxylic acid. This methodology provides a reliable route to esters with a quaternary carbon center, which are of significant interest in medicinal chemistry and drug development for their potential to introduce unique structural motifs and metabolic stability.
This document provides detailed application notes and experimental protocols for this two-step synthesis, offering researchers a practical guide to the preparation of these valuable compounds.
Application Notes
The synthesis of sterically hindered esters is a significant challenge in organic chemistry due to the low reactivity of the sterically encumbered alcohol or carboxylic acid. While traditional methods like the Fischer esterification are often inefficient for these substrates, the use of reactive intermediates such as epoxides can provide a viable alternative.
The proposed two-step synthesis leverages the inherent reactivity of this compound. As a halohydrin, it readily undergoes intramolecular cyclization in the presence of a base to form the highly strained 2,2-dimethyloxirane.[1][2] This epoxide serves as a reactive electrophile that can be activated under acidic conditions to undergo ring-opening by a nucleophilic carboxylic acid. The regioselectivity of the ring-opening is controlled by the formation of a more stable tertiary carbocation intermediate, leading to the desired β-hydroxy ester.
The resulting β-hydroxy ester products are valuable building blocks in organic synthesis. The presence of both a hydroxyl and an ester functionality allows for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. The sterically hindered ester moiety can also enhance the pharmacokinetic properties of a drug molecule by providing resistance to enzymatic hydrolysis.
Experimental Workflow
The overall synthetic strategy is a two-step process beginning with the conversion of this compound to 2,2-dimethyloxirane, followed by the acid-catalyzed esterification using a carboxylic acid.
Experimental Protocols
Protocol 1: Synthesis of 2,2-Dimethyloxirane from this compound
This protocol describes the intramolecular cyclization of this compound to form 2,2-dimethyloxirane.[1][2]
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in diethyl ether in a round-bottom flask.
-
Prepare an aqueous solution of sodium hydroxide (1.2 equivalents).
-
Add the sodium hydroxide solution to the stirred solution of this compound at room temperature.
-
Stir the reaction mixture vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,2-dimethyloxirane. The product is volatile and should be handled with care.
Protocol 2: Acid-Catalyzed Synthesis of β-Hydroxy Esters
This protocol details the ring-opening of 2,2-dimethyloxirane with a carboxylic acid to form a sterically hindered β-hydroxy ester.
Materials:
-
2,2-Dimethyloxirane
-
Carboxylic acid (1 equivalent)
-
Concentrated sulfuric acid (catalytic amount)
-
Anhydrous solvent (e.g., dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1 equivalent) in the anhydrous solvent.
-
Add a catalytic amount of concentrated sulfuric acid to the solution.
-
Add 2,2-dimethyloxirane (1.1 equivalents) dropwise to the stirred solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with the organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
Application Notes and Protocols for Protecting Group Strategies for the Hydroxyl Group in 1-Bromo-2-methylpropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection and implementation of protecting group strategies for the sterically hindered tertiary hydroxyl group of 1-Bromo-2-methylpropan-2-ol. The choice of an appropriate protecting group is critical for the successful execution of multi-step syntheses, preventing undesirable side reactions and enabling the selective transformation of other functional groups within a molecule. The protocols outlined below are designed to be robust and adaptable for use in complex synthetic pathways, particularly in the context of drug development and discovery.
Introduction to Protecting Group Strategies
The tertiary alcohol in this compound presents a significant synthetic challenge due to its steric hindrance, which can impede the installation and removal of protecting groups. Furthermore, the presence of a primary bromide introduces the potential for competing reactions under certain conditions. Therefore, the selection of a protecting group must consider factors such as stability, ease of introduction and cleavage, and orthogonality to other planned synthetic transformations. This guide focuses on four common and effective protecting groups: tert-Butyldimethylsilyl (TBDMS) ether, Benzyl (B1604629) (Bn) ether, Methoxymethyl (MOM) ether, and p-Methoxybenzyl (PMB) ether.
Comparative Data of Protecting Group Strategies
The following table summarizes key quantitative data for the protection and deprotection of a tertiary alcohol, modeled after this compound. These values are representative and may require optimization for specific applications.
| Protecting Group | Protection Reagents & Conditions | Typical Yield (%) | Deprotection Reagents & Conditions | Typical Yield (%) | Key Stability Characteristics |
| TBDMS | TBDMS-Cl, Imidazole (B134444), DMF, 25°C, 24-48h | 85-95 | TBAF, THF, 25°C, 1-4h | 90-98 | Labile to acid and fluoride (B91410) ions. Stable to bases, mild reducing and oxidizing agents. |
| Benzyl (Bn) | NaH, BnBr, THF, 0°C to reflux, 12-24h | 70-85 | H₂, Pd/C, EtOH, 25°C, 12-24h | 90-98 | Stable to a wide range of acidic and basic conditions. Cleaved by hydrogenolysis. |
| MOM | MOM-Cl, DIPEA, CH₂Cl₂, 0°C to 25°C, 12-18h | 80-90 | 6M HCl, THF/H₂O, 25°C, 12h | 85-95 | Stable to basic and nucleophilic reagents. Cleaved under acidic conditions. |
| PMB | NaH, PMB-Cl, THF/DMF, 0°C to 25°C, 12-24h | 75-90 | DDQ, CH₂Cl₂/H₂O, 0°C to 25°C, 1-2h | 90-97 | Stable to a range of conditions. Can be cleaved oxidatively, offering orthogonality to Bn ethers.[1] |
Experimental Protocols
tert-Butyldimethylsilyl (TBDMS) Ether Protection and Deprotection
3.1.1. Protection Protocol: Formation of 1-Bromo-2-(tert-butyldimethylsilyloxy)-2-methylpropane
-
Objective: To protect the tertiary hydroxyl group of this compound as a TBDMS ether.
-
Materials:
-
This compound (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.5 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of this compound in anhydrous DMF, add imidazole and stir until dissolved at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add TBDMS-Cl in one portion.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the TBDMS-protected ether.
-
3.1.2. Deprotection Protocol: Cleavage of the TBDMS Ether
-
Objective: To remove the TBDMS protecting group to regenerate the tertiary alcohol.
-
Materials:
-
1-Bromo-2-(tert-butyldimethylsilyloxy)-2-methylpropane (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the TBDMS-protected compound in anhydrous THF at room temperature under an inert atmosphere.
-
Add the TBAF solution dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the deprotected alcohol.
-
Benzyl (Bn) Ether Protection and Deprotection
3.2.1. Protection Protocol: Formation of 1-(Benzyloxy)-1-bromo-2-methylpropane
-
Objective: To protect the tertiary hydroxyl group as a benzyl ether.
-
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)
-
Benzyl bromide (BnBr, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a suspension of NaH in anhydrous THF at 0°C under an inert atmosphere, add a solution of this compound in THF dropwise.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0°C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours, monitoring by TLC.
-
Upon completion, cool the reaction to 0°C and carefully quench with water.
-
Extract the mixture with diethyl ether (3 x volumes).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the benzyl-protected ether.
-
3.2.2. Deprotection Protocol: Cleavage of the Benzyl Ether by Hydrogenolysis
-
Objective: To remove the benzyl protecting group via catalytic hydrogenolysis.[2]
-
Materials:
-
1-(Benzyloxy)-1-bromo-2-methylpropane (1.0 eq)
-
10% Palladium on carbon (Pd/C, 10 mol%)
-
Ethanol (B145695) (EtOH) or Ethyl Acetate (EtOAc)
-
-
Procedure:
-
Dissolve the benzyl-protected compound in ethanol or ethyl acetate.
-
Carefully add the Pd/C catalyst.
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
-
Methoxymethyl (MOM) Ether Protection and Deprotection
3.3.1. Protection Protocol: Formation of 1-Bromo-2-(methoxymethoxy)-2-methylpropane
-
Objective: To protect the tertiary hydroxyl group as a MOM ether.[3]
-
Materials:
-
This compound (1.0 eq)
-
Chloromethyl methyl ether (MOM-Cl, 2.0 eq)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve this compound in anhydrous CH₂Cl₂ under an inert atmosphere and cool to 0°C.
-
Add DIPEA dropwise, followed by the dropwise addition of MOM-Cl.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x volumes).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the MOM-protected ether.
-
3.3.2. Deprotection Protocol: Cleavage of the MOM Ether
-
Objective: To remove the MOM protecting group under acidic conditions.[3]
-
Materials:
-
1-Bromo-2-(methoxymethoxy)-2-methylpropane (1.0 eq)
-
6 M Hydrochloric acid (HCl)
-
Tetrahydrofuran (THF) / Water
-
-
Procedure:
-
Dissolve the MOM-protected compound in a mixture of THF and water.
-
Add 6 M HCl and stir the reaction at room temperature for 12 hours, monitoring by TLC.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the deprotected alcohol.
-
p-Methoxybenzyl (PMB) Ether Protection and Deprotection
3.4.1. Protection Protocol: Formation of 1-Bromo-2-((4-methoxybenzyl)oxy)-2-methylpropane
-
Objective: To protect the tertiary hydroxyl group as a PMB ether.
-
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)
-
p-Methoxybenzyl chloride (PMB-Cl, 1.2 eq)
-
Anhydrous THF/DMF
-
-
Procedure:
-
To a suspension of NaH in anhydrous THF/DMF at 0°C under an inert atmosphere, add a solution of this compound in THF dropwise.
-
Stir the mixture at 0°C for 30 minutes, then warm to room temperature for 30 minutes.
-
Cool to 0°C and add PMB-Cl dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction with water at 0°C.
-
Extract with diethyl ether (3 x volumes).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography to afford the PMB-protected ether.
-
3.4.2. Deprotection Protocol: Oxidative Cleavage of the PMB Ether
-
Objective: To selectively remove the PMB group using an oxidant.[1]
-
Materials:
-
1-Bromo-2-((4-methoxybenzyl)oxy)-2-methylpropane (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 eq)
-
Dichloromethane (CH₂Cl₂) / Water (18:1)
-
-
Procedure:
-
Dissolve the PMB-protected compound in a mixture of CH₂Cl₂ and water (18:1).
-
Cool the solution to 0°C and add DDQ in one portion.
-
Stir the reaction at 0°C for 1-2 hours, allowing it to warm to room temperature. Monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography to yield the deprotected alcohol.
-
Visualized Workflows
The following diagrams illustrate the logical flow of the protection and deprotection strategies described.
Caption: General workflow for protection and deprotection of this compound.
Caption: Logical flow of a synthetic sequence utilizing a protecting group strategy.
References
Troubleshooting & Optimization
Technical Support Center: Reactions of 1-Bromo-2-methylpropan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions for researchers utilizing 1-Bromo-2-methylpropan-2-ol in base-mediated reactions. The guides are designed to help identify and resolve issues related to common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product when reacting this compound with a strong base like sodium hydroxide (B78521)?
A1: The expected major product is 2,2-dimethyloxirane (B32121) (also known as isobutylene (B52900) oxide). The reaction proceeds via a base-promoted intramolecular Sₙ2 reaction. This process is a type of Williamson ether synthesis where the nucleophile and electrophile are part of the same molecule.[1][2][3][4]
The mechanism involves two key steps:
-
Deprotonation: The strong base (e.g., OH⁻) removes the acidic proton from the hydroxyl group, forming a reactive alkoxide intermediate.
-
Intramolecular Sₙ2 Attack: The newly formed alkoxide attacks the adjacent carbon atom bearing the bromine atom, displacing the bromide ion and forming the three-membered epoxide ring.[5][6][7]
This intramolecular cyclization is generally rapid and efficient due to the close proximity of the reacting groups, which favors the formation of a stable three-membered ring.[1][2]
Caption: Primary reaction pathway of this compound with a strong base.
Q2: My reaction produced a low yield of the epoxide along with a significant amount of a viscous, high-boiling point residue. What is this side product?
A2: This is a common issue, especially at higher reactant concentrations. The viscous residue is likely a polymer or oligomer formed through a competing intermolecular Sₙ2 reaction .
Instead of the alkoxide attacking the electrophilic carbon within the same molecule, the alkoxide of one molecule attacks the bromine-bearing carbon of a different molecule. This process repeats, forming ether linkages and leading to chain growth. To favor the desired intramolecular reaction, it is crucial to use dilute reaction conditions.
Q3: I used a strong, bulky base like potassium tert-butoxide (KOtBu) and still observed side products. What should I expect?
A3: While potassium tert-butoxide is an excellent strong base, it is also sterically hindered.[8] In this specific reaction, its primary role is to deprotonate the hydroxyl group. The subsequent intramolecular Sₙ2 reaction should still proceed. However, if side products are forming, they are most likely the result of the intermolecular polymerization described in Q2, especially if the concentration is not sufficiently low. Using a very bulky base like KOtBu generally disfavors Sₙ2 reactions where the base itself is the nucleophile, but here the nucleophile is the substrate's own alkoxide.[9][10][11]
Q4: Is elimination to form an alkene a possible side reaction?
A4: No, a standard E2 elimination reaction is not a possible side pathway for this compound. An E2 reaction requires the base to abstract a proton from a carbon atom adjacent (at the beta-position) to the carbon bearing the leaving group. In this molecule, the beta-carbon is the C2 position, which is a quaternary carbon with no attached hydrogen atoms. Without beta-hydrogens, the E2 elimination pathway is structurally impossible.
Caption: Competing intramolecular (desired) and intermolecular (side) reaction pathways.
Troubleshooting Guide
Use the following workflow to diagnose and resolve common issues encountered during the reaction.
Caption: A logical workflow for troubleshooting side reactions.
Data Summary: Influence of Reaction Conditions
The following table summarizes how key experimental parameters can influence the product distribution. The yields are illustrative and highlight general chemical principles for favoring the desired product.
| Parameter | Condition | Expected Epoxide Yield | Side Product Formation | Rationale |
| Concentration | High (> 1.0 M) | Low | High (Polymerization) | Higher concentration increases the probability of intermolecular collisions. |
| Low (< 0.1 M) | High | Low | Lower concentration favors the intramolecular pathway.[1] | |
| Base | NaOH, KOH (aq) | Good | Low | Standard, effective non-nucleophilic bases for deprotonation.[12] |
| NaH in THF | Excellent | Very Low | A very strong, non-nucleophilic base that generates the alkoxide cleanly. | |
| NaOEt in EtOH | Very Low | High (Substitution) | The solvent/base (EtO⁻) acts as a competing external nucleophile. | |
| Temperature | Low (0-25 °C) | High | Low | Favors the kinetically controlled intramolecular cyclization. |
| High (> 50 °C) | Moderate | Moderate-High | May increase the rate of competing intermolecular reactions. |
Experimental Protocol: Synthesis of 2,2-Dimethyloxirane
This protocol provides a general method for the synthesis of 2,2-dimethyloxirane from this compound, designed to minimize side reactions.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Diethyl ether (anhydrous)
-
Water (deionized)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
Setup: Assemble a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Dilution: In the flask, dissolve this compound (e.g., 5.0 g) in 100 mL of anhydrous diethyl ether. This high dilution is critical to minimize intermolecular side reactions.
-
Base Preparation: Prepare a solution of sodium hydroxide (e.g., 1.5 g) in 20 mL of water.
-
Reaction: Begin vigorous stirring of the ethereal solution and cool the flask in an ice bath (0 °C). Add the NaOH solution dropwise from the dropping funnel over a period of 30-45 minutes. A white precipitate (NaBr) may form.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC analysis.
-
Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Add 50 mL of water and separate the layers.
-
Extraction: Extract the aqueous layer twice with 25 mL portions of diethyl ether.
-
Washing: Combine the organic layers and wash them once with 50 mL of water, followed by 50 mL of brine to aid in the removal of dissolved water.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Isolation: The product, 2,2-dimethyloxirane, is a low-boiling point liquid (b.p. ~50 °C).[13] Carefully remove the diethyl ether solvent by simple distillation or using a rotary evaporator with minimal heat. The final product can be purified by fractional distillation.
Troubleshooting Notes for Protocol:
-
Formation of a viscous layer: If a significant amount of viscous material is observed during the reaction or workup, this indicates polymerization. The reaction should be repeated at a higher dilution.
-
Low Conversion: If the reaction does not go to completion, ensure the sodium hydroxide solution is fresh and the stirring is efficient to ensure proper mixing between the aqueous and organic phases. A phase-transfer catalyst could be considered if conversion remains low.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Video: Preparation of Epoxides [jove.com]
- 6. Solved Base-promoted cyclization of halohydrins is one of | Chegg.com [chegg.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. brainly.com [brainly.com]
- 10. What will be the major product of the reaction with mechanism? Br (CH3).. [askfilo.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. 2,2-dimethyloxirane [stenutz.eu]
Preventing elimination byproducts in reactions with 1-Bromo-2-methylpropan-2-ol
Welcome to the technical support center for synthetic reactions involving 1-Bromo-2-methylpropan-2-ol. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals minimize or prevent the formation of elimination byproducts in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am reacting this compound and obtaining a high yield of 2-methylpropene, the elimination byproduct. Why is this happening?
A1: this compound is a tertiary alkyl halide. As such, it reacts through mechanisms involving a carbocation intermediate. This intermediate can then either be attacked by a nucleophile to form a substitution product (SN1 reaction) or lose a proton from an adjacent carbon to form an alkene (E1 reaction).[1][2][3] These two pathways, SN1 and E1, are highly competitive.[1][4] Several factors can favor the E1 pathway, leading to your observed results.
Q2: How can I control the reaction conditions to favor the desired substitution (SN1) product over the elimination (E1) product?
A2: To favor the SN1 product, you need to manipulate the reaction conditions to make the substitution pathway more kinetically and thermodynamically favorable than the elimination pathway. The key factors to control are temperature, the choice of nucleophile/base, and the solvent.[4][5][6]
Q3: What is the effect of temperature on the SN1/E1 product ratio?
A3: Higher temperatures strongly favor elimination over substitution.[4][5][7] Elimination reactions result in an increase in the number of molecules in the system, leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant at higher temperatures, making elimination more favorable.[4][8]
Troubleshooting Tip: If you are observing a high percentage of the elimination byproduct, lowering the reaction temperature is the most critical first step. Consider running the reaction at room temperature or even below 0°C.
Table 1: Effect of Temperature on Product Distribution (Illustrative Data)
| Temperature | SN1 Product Yield | E1 Product Yield |
|---|---|---|
| 0 °C | 90% | 10% |
| 25 °C | 75% | 25% |
| 50 °C | 50% | 50% |
| 100 °C | 20% | 80% |
Q4: How does my choice of nucleophile or base influence the reaction outcome?
A4: The role of the reagent as either a nucleophile (favoring substitution) or a base (favoring elimination) is crucial.
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To Favor SN1: Use a weak base that is a good nucleophile.[9][10] Water, alcohols, and small, weakly basic anions like chloride (Cl⁻) are good examples.[11] These reagents are less likely to abstract a proton (act as a base) and will preferentially attack the carbocation.
-
To Avoid E1: Avoid strong, bulky bases.[12] A bulky reagent like tert-butoxide will have difficulty accessing the sterically hindered electrophilic carbon for substitution and will more readily remove an exposed proton from a beta-carbon, leading to elimination.[12][13][14][15]
Table 2: Influence of Reagent on Reaction Pathway
| Reagent (in a protic solvent) | Primary Role | Favored Reaction |
|---|---|---|
| H₂O, CH₃OH | Weak Base / Nucleophile | SN1 / E1 (competing) |
| Cl⁻, Br⁻, I⁻ | Good Nucleophile / Weak Base | SN1 |
| HSO₄⁻ | Poor Nucleophile / Weak Base | E1 (if forced) |
| KOtBu (Potassium tert-butoxide) | Strong, Bulky Base | E2 (for other substrates), E1 strongly favored |
Q5: What is the role of the solvent?
A5: Polar protic solvents (e.g., water, ethanol, methanol) are generally required for SN1 and E1 reactions because they can stabilize the carbocation intermediate and the leaving group through hydrogen bonding.[16] However, the solvent can also act as the nucleophile/base in solvolysis reactions. Anhydrous conditions can sometimes favor substitution over elimination.[5]
Logical Workflow and Reaction Pathways
The following diagram illustrates the competing SN1 and E1 pathways for this compound. The key decision point occurs after the formation of the stable tertiary carbocation.
Caption: Competing SN1 and E1 reaction pathways after carbocation formation.
Experimental Protocols
Protocol 1: General Procedure for Maximizing SN1 Product
This protocol uses a solvolysis reaction with water as the nucleophile to favor the substitution product, 2-methylpropan-2-ol.
1. Reagent Preparation & Setup:
- Prepare a solvent mixture of 70:30 acetone (B3395972):water. The acetone increases the solubility of the alkyl halide, while water acts as the polar protic solvent and nucleophile.
- In a round-bottom flask equipped with a magnetic stirrer, add this compound.
- Cool the flask to 0°C in an ice bath.
2. Reaction Execution:
- Slowly add the chilled acetone/water mixture to the flask containing the alkyl halide while stirring.
- Maintain the temperature at 0-5°C for the duration of the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically slower at lower temperatures.
3. Workup and Purification:
- Once the reaction is complete, pour the mixture into a separatory funnel containing cold water.
- Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
- Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any HBr formed, followed by a brine wash.
- Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and carefully remove the solvent under reduced pressure (rotary evaporation), ensuring the temperature remains low to avoid any post-reaction elimination.
- Purify the crude product via fractional distillation or column chromatography to isolate the desired alcohol.
Protocol 2: Troubleshooting Workflow for Unexpected Elimination
If your reaction is yielding a significant amount of the alkene byproduct, follow this troubleshooting workflow.
Caption: A step-by-step workflow for troubleshooting and reducing E1 byproducts.
References
- 1. personal.utdallas.edu [personal.utdallas.edu]
- 2. Organic Chemistry Study Guide: SN1, SN2, Elimination & Epoxide | Notes [pearson.com]
- 3. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 4. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
- 12. youtube.com [youtube.com]
- 13. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Synthesis of 1-Bromo-2-methylpropan-2-ol
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 1-bromo-2-methylpropan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent method is the halohydrin formation from 2-methylpropene. This reaction involves the electrophilic addition of bromine in the presence of water, which acts as a nucleophile. A common and convenient reagent for this transformation is N-bromosuccinimide (NBS) in an aqueous solvent system, such as a mixture of dimethyl sulfoxide (B87167) (DMSO) and water.[1] This method is generally preferred over using aqueous bromine due to the easier handling of solid NBS and its ability to provide a slow, controlled release of bromine.[1]
Q2: Why is my reaction yield of this compound consistently low?
A2: Low yields can stem from several factors. Inadequate temperature control is a common issue, as higher temperatures can favor the formation of side products. The purity of reagents, particularly the stability of the brominating agent, is also crucial. Side reactions, such as the formation of dibrominated byproducts or ethers, will also consume starting material and reduce the yield of the desired product.
Q3: What are the primary side products I should be aware of during the synthesis?
A3: The main side product is typically the vicinal dihalide, 1,2-dibromo-2-methylpropane (B1593978), which forms when the bromide ion competes with water as the nucleophile. If an alcohol is used as a co-solvent, you may also see the formation of a bromoether. At elevated temperatures, elimination reactions can also occur.
Q4: How can I best purify the crude this compound?
A4: Purification is typically achieved through a multi-step process. First, the reaction mixture should be quenched, often with a mild base like sodium bicarbonate solution, to neutralize any remaining acid. The product is then extracted into an organic solvent. The organic layer is washed with brine to remove water-soluble impurities and then dried over an anhydrous salt like magnesium sulfate. Finally, the product can be purified by fractional distillation under reduced pressure or by column chromatography.
Q5: What is the role of DMSO in the reaction with NBS and water?
A5: DMSO serves as a co-solvent to improve the solubility of the organic starting material (2-methylpropene) in the aqueous medium.[1] This enhanced solubility facilitates a more efficient reaction between the alkene and the brominating species.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Brominating Agent: N-bromosuccinimide can decompose over time. 2. Low Reaction Temperature: The activation energy for the initial electrophilic addition may not be met. 3. Incorrect pH: The reaction is sensitive to pH. | 1. Use freshly opened or purified NBS. 2. While low temperatures are generally favored to reduce side products, ensure the reaction is proceeding. Monitor by TLC or GC. If stalled, a slight increase in temperature may be necessary. 3. Ensure the reaction medium is not overly acidic or basic at the start. |
| High Levels of 1,2-dibromo-2-methylpropane Impurity | Insufficient Water: The concentration of water is too low, allowing the bromide ion to act as the primary nucleophile. | Increase the proportion of water in the solvent system. Ensure rapid and efficient mixing to maintain a homogenous solution. |
| Formation of Unidentified Side Products | 1. High Reaction Temperature: Promotes various side reactions, including elimination and rearrangement. 2. Presence of Contaminants: Impurities in the starting materials or solvent can lead to unexpected products. | 1. Maintain a low reaction temperature, typically between 0 and 25 °C. Use an ice bath to control any exotherm. 2. Use high-purity, dry solvents and freshly distilled 2-methylpropene. |
| Difficult Emulsion Formation During Work-up | Presence of Surfactant-like Byproducts: Some side products can act as emulsifying agents, making phase separation difficult. | Add a small amount of saturated brine solution to the separatory funnel. This increases the ionic strength of the aqueous phase and can help to break the emulsion. Allow for a longer separation time. |
| Product Decomposition During Distillation | High Temperature: this compound can be thermally labile. | Purify the product using vacuum distillation to lower the boiling point and reduce the risk of decomposition. |
Data Presentation: Impact of Reaction Conditions on Yield
| Brominating Agent | Substrate | Solvent System | Temperature (°C) | Reported Yield (%) | Key Observations |
| HBr/H₂SO₄ | 2-Methyl-1-propanol | Water | 90-95 | ~43 (of 1-bromo-2-methylpropane) | High temperatures can lead to isomeric impurities.[2] |
| NBS | 1-Methylcyclohexene | THF/Water | Room Temp. | Not specified, but successful synthesis | A standard laboratory procedure for bromohydrin formation.[3] |
| NBS | Styrene | DCM/DMSO | Room Temp. | 80 (of dibromide) | In the absence of water, dibromination is the major pathway.[4] |
| Br₂ | Allyl Bromide | H₂SO₄/Water | Ice Bath | ~80 (of 1-bromo-2-propanol) | The reaction is highly exothermic and requires careful temperature control.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Halohydrin Formation
This protocol is adapted from a standard procedure for the synthesis of bromohydrins from alkenes using N-bromosuccinimide.
Materials:
-
2-Methylpropene (isobutylene)
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N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
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Distillation apparatus (for vacuum distillation)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve N-bromosuccinimide (1.0 equivalent) in a 1:1 mixture of DMSO and deionized water.
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Cool the flask in an ice bath to 0-5 °C with stirring.
-
Slowly bubble 2-methylpropene (1.1 equivalents) through the cooled solution or add it as a pre-condensed liquid. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting alkene indicates the reaction is complete.
-
Quench the reaction by adding a saturated solution of sodium bicarbonate until the evolution of gas ceases.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizations
Reaction Signaling Pathway
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting Logic
Caption: A logical guide for troubleshooting low reaction yield.
References
Technical Support Center: Purification of 1-Bromo-2-methylpropan-2-ol by Fractional Distillation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 1-bromo-2-methylpropan-2-ol via fractional distillation.
Frequently Asked Questions (FAQs)
Q1: What are the expected boiling point and potential impurities for this compound?
A1: this compound has a boiling point ranging from 145-147°C at atmospheric pressure.[1] Potential impurities depend on the synthetic route but can include unreacted starting materials, byproducts from side reactions, and decomposition products.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The synthesis of this compound can be susceptible to side reactions, primarily elimination reactions that can lead to the formation of alkenes. The specific side products will depend on the precursors and reaction conditions used.
Q3: What are the initial signs of product decomposition during distillation?
A3: Discoloration of the distillation mixture (turning yellow or brown), a sudden drop in the distillation head temperature, or the evolution of fumes are all indicators of thermal decomposition.
Data Presentation: Boiling Points of this compound and Potential Impurities
For effective separation by fractional distillation, it is crucial to know the boiling points of the main compound and any potential impurities. The table below summarizes this information at atmospheric pressure.
| Compound | Structure | Boiling Point (°C) |
| This compound | C4H9BrO | 145-147 |
| 2-Methylpropan-2-ol (tert-Butanol) | C4H10O | 82-83 |
| 1,2-Dibromo-2-methylpropane | C4H8Br2 | 148-150 |
| Isobutylene oxide | C4H8O | 50-52 |
| 1-Bromo-2-methylpropane | C4H9Br | 91-93 |
Experimental Protocol: Fractional Distillation of this compound
Objective: To purify crude this compound by removing lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)
-
Heating mantle with a stirrer
-
Vacuum source (if performing vacuum distillation)
-
Boiling chips
-
Thermometer
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus, ensuring all glass joints are properly sealed.
-
Place a few boiling chips in the distillation flask to ensure smooth boiling.
-
Charge the distillation flask with the crude this compound, filling it to no more than two-thirds of its capacity.
-
Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
-
Distillation Process:
-
Begin heating the distillation flask gently.
-
Observe the temperature at the distillation head. The first fraction to distill will be the components with the lowest boiling points.
-
Collect any low-boiling impurities in a separate receiving flask.
-
As the temperature approaches the boiling point of this compound (145-147°C), change the receiving flask to collect the main fraction.
-
Maintain a slow and steady distillation rate for optimal separation.
-
Monitor the temperature closely. A stable boiling point indicates a pure fraction is being collected.
-
If the temperature begins to rise significantly above the expected boiling point, it indicates that higher-boiling impurities are starting to distill. At this point, stop the distillation or change to a new receiving flask to collect the high-boiling fraction.
-
-
Vacuum Distillation (Recommended to prevent decomposition):
-
For compounds that are sensitive to high temperatures, performing the distillation under reduced pressure is recommended.
-
Connect the distillation apparatus to a vacuum source.
-
Gradually reduce the pressure to the desired level before starting to heat the flask.
-
The boiling points of all components will be significantly lower under vacuum. A nomograph can be used to estimate the boiling point at a given pressure.
-
Troubleshooting Guide
| Issue | Potential Cause | Solution |
| Product is discolored (yellow/brown) after distillation. | Thermal decomposition of the product. | Lower the distillation temperature by performing the distillation under vacuum. Ensure the heating mantle temperature is not excessively high. |
| Poor separation of impurities (broad boiling point range). | Inefficient fractionating column. | Use a longer or more efficient fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates. |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. | |
| "Bumping" or uneven boiling. | Insufficient or inactive boiling chips. | Add fresh boiling chips to the distillation flask before heating. |
| Superheating of the liquid. | Ensure the liquid is being stirred, either with a magnetic stir bar or by the action of the boiling chips. | |
| No product distilling over at the expected temperature. | Thermometer placement is incorrect. | Ensure the thermometer bulb is correctly positioned at the vapor outlet to the condenser. |
| Leak in the distillation apparatus (especially under vacuum). | Check all joints and connections for leaks. Re-grease joints if necessary. | |
| Insufficient heating. | Gradually increase the temperature of the heating mantle. |
Visualizations
Caption: Troubleshooting workflow for fractional distillation.
References
Troubleshooting low conversion rates in 1-Bromo-2-methylpropan-2-ol reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in the synthesis of 1-Bromo-2-methylpropan-2-ol.
Troubleshooting Guides
Low conversion rates in the synthesis of this compound can arise from various factors depending on the chosen synthetic route. Below are troubleshooting guides for the two primary methods.
Route 1: Halohydrin Formation from 2-Methylpropene
This method involves the reaction of 2-methylpropene with a bromine source, typically N-bromosuccinimide (NBS), in an aqueous solvent.
Common Issues and Solutions:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Poor quality of NBS: Old or impure NBS may have lower reactivity. 2. Suboptimal solvent system: Low solubility of 2-methylpropene in the aqueous phase can limit the reaction rate. 3. Competitive di-bromination: Excess bromine generation can lead to the formation of 1,2-dibromo-2-methylpropane.[1] 4. Reaction temperature is too low: May result in a very slow reaction rate. | 1. Use freshly recrystallized NBS for best results.[1] 2. Employ a co-solvent such as DMSO, THF, or acetone (B3395972) to increase the solubility of the alkene. 3. Add NBS portion-wise to maintain a low concentration of bromine in the reaction mixture.[1] 4. While the reaction is often run at 0°C to minimize side reactions, a slight increase in temperature can be explored if the conversion is extremely low. |
| Formation of Side Products | 1. α-bromoketones: Can form as a side product.[1] 2. 1,2-dibromo-2-methylpropane: Results from the addition of Br₂ across the double bond. | 1. Use of freshly recrystallized NBS can minimize the formation of α-bromoketones.[1] 2. Maintain a high concentration of water and add the bromine source slowly to favor halohydrin formation over di-bromination. |
| Difficulty in Product Isolation | 1. Emulsion during workup: Can make phase separation challenging. | 1. Add a small amount of brine (saturated NaCl solution) to help break up emulsions. |
Troubleshooting Workflow for Halohydrin Formation:
Caption: Troubleshooting logic for low conversion in halohydrin formation.
Route 2: Bromination of 2-Methylpropan-2-ol (tert-Butanol)
This route involves the reaction of tert-butanol (B103910) with a brominating agent, such as hydrobromic acid (HBr).
Common Issues and Solutions:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Elimination side reaction: Formation of 2-methylpropene is a major competing reaction for tertiary alcohols. 3. Reagent quality: Use of dilute or impure HBr. | 1. Increase reaction time or temperature moderately. Monitor the reaction progress using GC or TLC. 2. Keep the reaction temperature as low as possible to favor substitution over elimination. The use of a catalyst like sulfuric acid can promote the reaction at lower temperatures. 3. Use concentrated HBr (e.g., 48%). |
| Formation of 2-Methylpropene | 1. High reaction temperature: Favors the E1 elimination pathway. 2. Strongly acidic and non-nucleophilic conditions: Can promote dehydration. | 1. Maintain a lower reaction temperature. 2. Ensure a sufficient concentration of bromide ions is present to act as a nucleophile. |
| Product Purity Issues | 1. Unreacted starting material: Incomplete conversion. 2. Side products from rearrangement: Although less likely for this specific substrate. | 1. Optimize reaction conditions for full conversion. Purify the product via distillation. 2. Careful control of reaction conditions is key. |
Troubleshooting Workflow for Bromination of tert-Butanol:
Caption: Troubleshooting logic for low conversion in the bromination of tert-butanol.
Data Presentation
The following table summarizes reaction parameters for the synthesis of a related compound, 2-bromo-2-methylpropane (B165281), from tert-butanol, which can serve as a starting point for optimizing the synthesis of this compound.
Table 1: Reaction Parameters for the Synthesis of 2-Bromo-2-methylpropane from tert-Butanol
| Parameter | Value | Reference |
| Reactants | tert-Butanol, Hydrobromic Acid | [2] |
| Catalyst | Concentrated Sulfuric Acid | [2] |
| Reaction Time | Tens of seconds to several minutes | [2] |
| Conversion Rate | 91-97% | [2] |
| Selectivity | 92-97% | [2] |
| Technology | Microchannel Reactor | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Methylpropene
This protocol is a general guideline for the synthesis via halohydrin formation.
Materials:
-
2-Methylpropene
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C), dissolve 2-methylpropene in a 1:1 mixture of DMSO and water.
-
Slowly add N-bromosuccinimide in small portions to the stirred solution over a period of 1-2 hours, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation or column chromatography.
Protocol 2: Synthesis of this compound from 2-Methylpropan-2-ol
This protocol is adapted from general procedures for the synthesis of alkyl halides from alcohols.
Materials:
-
2-Methylpropan-2-ol (tert-Butanol)
-
Concentrated hydrobromic acid (48%)
-
Concentrated sulfuric acid (optional, as a catalyst)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous calcium chloride
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the 2-methylpropan-2-ol.
-
Cool the flask in an ice bath and slowly add concentrated hydrobromic acid. If using, add concentrated sulfuric acid dropwise with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 1-2 hours.
-
Cool the reaction mixture and transfer it to a separatory funnel.
-
Separate the lower aqueous layer. Wash the organic layer with water, followed by a cold, dilute sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous calcium chloride.
-
Filter and purify the product by distillation.
Frequently Asked Questions (FAQs)
Q1: My conversion rate for the halohydrin formation is still low even after troubleshooting. What else can I try?
A1: If you have addressed the common issues, consider the following:
-
Purity of 2-methylpropene: Ensure your starting alkene is free from impurities that could inhibit the reaction.
-
pH of the reaction mixture: While not always a primary factor, extreme pH values could potentially lead to side reactions. The reaction is typically run under neutral to slightly acidic conditions that develop as the reaction proceeds.
-
Reaction monitoring: Ensure you are accurately monitoring the reaction to completion. Sometimes, reactions may appear stalled when they are just slow.
Q2: What are the main side products to expect in the bromination of tert-butanol, and how can I minimize them?
A2: The primary side product is 2-methylpropene, formed via an E1 elimination mechanism. To minimize its formation, keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Using a higher concentration of the nucleophile (bromide ions) can also favor the SN1 substitution over elimination.
Q3: Can I use other brominating agents for the conversion of tert-butanol?
A3: While HBr is common, other reagents like phosphorus tribromide (PBr₃) can be used to convert alcohols to alkyl bromides. However, for tertiary alcohols, these reagents can also promote elimination. The reaction conditions would need to be carefully optimized.
Q4: How can I purify the final product, this compound?
A4: Fractional distillation is the most common method for purifying liquid organic products. If non-volatile impurities are present, simple distillation may be sufficient. For challenging separations, column chromatography on silica (B1680970) gel can be employed.
Q5: What is the role of the aqueous solvent in the halohydrin formation reaction?
A5: The water in the solvent acts as the nucleophile that attacks the intermediate bromonium ion. Its high concentration relative to the bromide ion favors the formation of the halohydrin over the di-bromide byproduct.
References
Removal of unreacted starting materials from 1-Bromo-2-methylpropan-2-ol synthesis
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials and byproducts during the synthesis of 1-Bromo-2-methylpropan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and major impurities in the synthesis of this compound?
The synthesis of this compound is commonly achieved by the reaction of 2-methylpropene with a brominating agent in an aqueous medium.[1] A frequent laboratory method employs N-Bromosuccinimide (NBS) as the source of bromine. The primary impurities encountered are typically unreacted N-Bromosuccinimide and its main byproduct, succinimide (B58015).[2] Depending on the specific synthetic route, unreacted 2-methylpropene or other starting materials like isobutanol might also be present.[1][3]
Q2: Why is the removal of unreacted NBS and succinimide crucial?
-
Product Purity: Residual NBS and succinimide will contaminate the final product, affecting its purity and potentially impacting subsequent reactions or biological assays.[2]
-
Reaction Interference: Unreacted NBS is a reactive reagent and can interfere with downstream synthetic steps.[2]
-
Analytical Interference: The presence of these impurities can complicate analytical techniques such as NMR and mass spectrometry, leading to inaccurate characterization of the product.[2]
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Purification Challenges: Succinimide can sometimes co-crystallize with the desired product, making purification by recrystallization difficult.[2]
Q3: How can I visually determine if unreacted bromine or NBS is still present in my reaction mixture?
The presence of bromine or NBS often imparts a yellow or brown color to the organic layer.[4] A successful quenching of these reagents is indicated by the disappearance of this color, resulting in a colorless solution.[5]
Q4: What are the primary methods for removing unreacted starting materials and byproducts in this synthesis?
The most effective methods include:
-
Aqueous Workup (Washing): This is the most common and initial step, involving washing the organic layer with specific aqueous solutions to remove impurities.
-
Chemical Quenching: Using reducing agents to neutralize reactive brominating species.[4][5]
-
Filtration: This is useful for removing precipitated byproducts like succinimide.[4]
-
Distillation: Fractional distillation can be employed to purify the final product from less volatile impurities.[6]
-
Recrystallization: This can be an effective technique for obtaining a highly purified solid product, although this compound is a liquid at room temperature.[4][7]
Troubleshooting Guides
Issue 1: The organic layer of my product is yellow or brown after extraction.
-
Possible Cause: Incomplete reaction or insufficient quenching of unreacted N-bromosuccinimide (NBS) or bromine.[4]
-
Solution: During the aqueous workup, wash the organic layer with a 10% aqueous solution of a reducing agent like sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[4][8] These reagents will reduce the unreacted NBS to succinimide, which can then be removed with an aqueous base wash.[4] Continue washing until the color is discharged.
Issue 2: My final product is contaminated with succinimide.
-
Possible Cause: Succinimide, a byproduct of the reaction with NBS, has some solubility in organic solvents and may not be completely removed by a simple water wash.
-
Solution: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or another mild base.[2][4] This deprotonates the succinimide, increasing its solubility in the aqueous layer.[2] If the succinimide precipitates out of the reaction mixture upon cooling, it can be removed by filtration before the aqueous workup.[4][5]
Issue 3: An emulsion forms during the aqueous extraction.
-
Possible Cause: Vigorous shaking of the separatory funnel, especially when using chlorinated solvents.[2]
-
Solution:
Issue 4: How do I remove unreacted 2-methylpropene?
-
Possible Cause: Use of excess 2-methylpropene to drive the reaction to completion.
-
Solution: 2-methylpropene is a volatile gas. Any unreacted starting material is typically removed during the solvent evaporation step under reduced pressure. Ensure proper ventilation and trapping if working on a large scale.
Data Presentation
Table 1: Summary of Purification Methods for Unreacted Starting Materials and Byproducts.
| Impurity | Purification Method | Reagent/Solvent | Principle of Removal | Key Observations |
| N-Bromosuccinimide (NBS) | Chemical Quenching & Aqueous Wash | 10% aq. Sodium Thiosulfate or Sodium Bisulfite | Reduction of NBS to succinimide. | Disappearance of yellow/brown color in the organic phase.[4][5] |
| Succinimide | Aqueous Base Wash | Saturated aq. Sodium Bicarbonate (NaHCO₃) | Conversion to its more water-soluble salt.[2][4] | - |
| Succinimide | Filtration | - | Precipitation from the reaction mixture upon cooling.[4] | Solid succinimide is removed before workup. |
| 2-Methylpropene | Evaporation | - | High volatility of the unreacted alkene. | Removed with the solvent during concentration. |
| General Impurities | Fractional Distillation | - | Separation based on differences in boiling points.[6] | Yields a purified liquid product. |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Removal of NBS and Succinimide
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature. If a precipitate (succinimide) forms, it can be removed by filtration at this stage.[4]
-
Transfer: Transfer the reaction mixture to a separatory funnel. If the reaction solvent is miscible with water, add an appropriate immiscible organic solvent (e.g., diethyl ether, ethyl acetate) to extract the product.
-
Quenching: Add a 10% aqueous solution of sodium thiosulfate.[5] Shake the funnel, venting occasionally. Separate the layers. Repeat this wash until the organic layer is colorless.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove succinimide.[2][4]
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and help break any emulsions.[2][5]
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Drying: Dry the separated organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (B86663) or magnesium sulfate.[4]
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound. Further purification may be achieved by fractional distillation.[6]
Mandatory Visualization
Diagram 1: Workflow for Purification of this compound
Caption: Workflow for the removal of unreacted starting materials.
References
- 1. homework.study.com [homework.study.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-Bromo-2-methylpropane synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sciencemadness Discussion Board - N-bromosuccinimide removal at workup - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Identifying Impurities in 1-Bromo-2-methylpropan-2-ol by GC-MS
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed answers to frequently asked questions and troubleshooting advice for the identification of impurities in 1-Bromo-2-methylpropan-2-ol using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in this compound?
Impurities in this compound typically originate from the synthetic route or degradation. Common impurities can include unreacted starting materials, by-products from side reactions, and residual solvents.[1] Depending on the synthesis (e.g., from 2-methylpropan-2-ol), potential impurities are outlined in Table 1.
Q2: How can I identify this compound and its impurities in a GC-MS chromatogram?
Identification is achieved by analyzing the retention time and the mass spectrum of each peak in the chromatogram.
-
This compound: The mass spectrum will exhibit a characteristic pair of molecular ion peaks (M+ and M+2) of nearly equal intensity, separated by 2 mass units (m/z 152 and 154). This is due to the two major isotopes of bromine, 79Br and 81Br, which have a natural abundance of approximately 50.7% and 49.3%, respectively.[2][3]
-
Key Fragments: The fragmentation pattern is crucial for structural confirmation. The most prominent fragment for this compound is typically observed at m/z 59, corresponding to the loss of the bromomethyl radical (•CH2Br).[4] Other fragments may also be present.
-
Impurities: Impurities are identified by comparing their mass spectra against libraries (like NIST) and by interpreting their fragmentation patterns.[5] The presence of the M+/M+2 bromine isotopic pattern will indicate a bromine-containing impurity.
Data Presentation
Table 1: Potential Impurities and Their Mass Spectral Signatures
| Impurity Name | Common Source | Molecular Weight ( g/mol ) | Key Expected m/z Fragments | Notes |
| 2-Methylpropan-2-ol (tert-Butanol) | Unreacted Starting Material | 74.12 | 59, 43, 41 | Absence of Br isotope pattern. |
| Isobutylene | Elimination Side Product | 56.11 | 56, 41 | Absence of Br isotope pattern. |
| 1,2-Dibromo-2-methylpropane | Over-bromination | 215.93 | 135/137, 121/123, 57 | Contains two bromine atoms (M+, M+2, M+4 pattern). |
| Di-tert-butyl ether | Side Reaction | 130.23 | 115, 57 | Absence of Br isotope pattern. |
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | C4H9BrO | CID 547846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nelsonlabs.com [nelsonlabs.com]
Managing exothermic reactions during the synthesis of 1-Bromo-2-methylpropan-2-ol
This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Bromo-2-methylpropan-2-ol. The following sections offer troubleshooting advice and frequently asked questions to safely manage the exothermic nature of this reaction and ensure a high-yield, high-purity product.
Troubleshooting Guide
Exothermic reactions, if not properly controlled, can lead to reduced yield, increased impurity formation, and significant safety hazards. This guide addresses specific issues you may encounter during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | Reagent addition is too fast. | Immediately cease reagent addition and apply emergency cooling. For future runs, add the brominating agent dropwise or in small portions. |
| Inadequate cooling capacity of the reaction vessel. | Ensure the cooling bath (e.g., ice-water or dry ice-acetone) is at the target temperature and has sufficient volume. For larger scale reactions, consider a more robust cooling system like a cryostat. | |
| Incorrect solvent or concentration. | Use a solvent with a good heat capacity and ensure the reaction is not overly concentrated. | |
| Low Product Yield | Side reactions due to excessive temperature. | Strictly maintain the recommended reaction temperature. Higher temperatures can favor elimination or other side reactions.[1] |
| Degradation of the brominating agent. | Use a fresh, high-purity brominating agent. For instance, N-Bromosuccinimide (NBS) should be a white solid; a yellow or brown color indicates decomposition to bromine.[2] | |
| Incomplete reaction. | Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or NMR). If the reaction stalls, ensure the temperature is within the optimal range and consider extending the reaction time. | |
| Formation of Impurities | Localized "hot spots" in the reaction mixture. | Ensure vigorous and efficient stirring throughout the reagent addition and the entire reaction period to maintain a homogenous temperature. |
| Reaction temperature is too high. | Optimize the reaction temperature. A lower temperature generally favors the desired substitution reaction.[1] | |
| Use of wet reagents or solvents. | Ensure all glassware, solvents, and reagents are thoroughly dried, as water can lead to hydrolysis of the product or brominating agent. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to take when performing an exothermic bromination?
A1: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Have an appropriate quenching agent and a cooling bath readily available. For larger-scale reactions, consider using a blast shield.
Q2: How can I effectively monitor and control the internal reaction temperature?
A2: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture. For precise control, a semi-batch process where the brominating agent is added slowly via a syringe pump or an addition funnel allows for the dissipation of heat as it is generated.[1]
Q3: Which brominating agents are typically used for this synthesis, and how do they affect the exotherm?
A3: N-Bromosuccinimide (NBS) is a common and relatively safe brominating agent for this type of transformation (halohydrin formation).[3][4] While generally easier to handle than liquid bromine, reactions involving NBS can still be significantly exothermic and require careful temperature management.[2][5] The reaction of an alkene with NBS in an aqueous solvent is a standard method for producing bromohydrins.[3]
Q4: What is the optimal temperature range for this synthesis?
A4: The optimal temperature for halohydrin formation using NBS is typically low, often around 0 °C, to control the exotherm and minimize side reactions.[3] It is crucial to maintain a consistent temperature throughout the addition of the brominating agent.
Q5: What are common side products, and how can their formation be minimized?
A5: Potential side products include dibromo compounds and α-bromoketones.[3] Their formation can be minimized by using freshly recrystallized NBS, maintaining a low reaction temperature, and ensuring the slow, controlled addition of the brominating agent.[3]
Experimental Protocol: Synthesis of this compound from 2-methylpropene
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and scale.
Materials:
-
2-methylpropene (isobutylene)
-
N-Bromosuccinimide (NBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite (B76179) solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Addition funnel or syringe pump
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 2-methylpropene in a 50% aqueous solution of DMSO.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution over a period of 1-2 hours.[3] Crucially, monitor the internal temperature and ensure it does not rise above 5 °C.
-
Reaction: After the complete addition of NBS, allow the reaction to stir at 0 °C for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Work-up:
-
Quench the reaction by adding a saturated aqueous sodium sulfite solution to consume any unreacted NBS.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Combine the organic layers and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by distillation or column chromatography if necessary.
-
Visualizing the Workflow and Troubleshooting Logic
To aid in understanding the experimental process and troubleshooting potential issues, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for managing an uncontrolled exothermic reaction.
References
Work-up procedures to avoid emulsion formation with 1-Bromo-2-methylpropan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding and resolving emulsion formation during the work-up of reactions involving 1-Bromo-2-methylpropan-2-ol.
Troubleshooting Guide: Emulsion Formation
Emulsions are a common challenge during the liquid-liquid extraction of this compound, a molecule possessing both hydrophilic (hydroxyl group) and hydrophobic (bromo-tert-butyl group) characteristics. This amphiphilic nature, along with potential impurities, can lead to the formation of a stable mixture of the organic and aqueous phases.
Issue: A persistent emulsion has formed in the separatory funnel during aqueous work-up.
Below is a step-by-step guide to troubleshoot and break the emulsion.
Decision Workflow for Emulsion Breaking
Caption: A decision tree for troubleshooting emulsion formation.
Frequently Asked Questions (FAQs)
Q1: Why is emulsion formation common with this compound?
A1: this compound is a halohydrin with an amphiphilic structure, meaning it has both water-loving (hydrophilic -OH group) and water-fearing (hydrophobic bromo-tert-butyl group) parts. This allows it to act as a surfactant, reducing the interfacial tension between the aqueous and organic layers and stabilizing emulsions.[1][2] Additionally, impurities from its synthesis, such as unreacted starting materials or side products, can also act as emulsifying agents.[3]
Q2: What are the first steps to take if an emulsion forms?
A2: The simplest and often effective first steps are physical methods that avoid introducing new chemical reagents.
-
Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gravity alone may be sufficient to break the emulsion. Gentle swirling or carefully inserting a glass rod to agitate the interface can also help coalesce the dispersed droplets.[4][5] Vigorous shaking should be avoided as it promotes emulsion formation.[4]
-
Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) is a very common and effective technique.[4][6] Brine increases the ionic strength of the aqueous layer, which decreases the solubility of organic compounds in it and helps to "salt out" the desired product into the organic phase, destabilizing the emulsion.[6][7]
Q3: Can I use centrifugation to break a persistent emulsion?
A3: Yes, centrifugation is a highly effective mechanical method for breaking stubborn emulsions.[4][8] The applied centrifugal force accelerates the separation of the two phases. This is particularly useful for small-scale experiments where the emulsion can be transferred to centrifuge tubes.
Q4: Is filtration a viable option for breaking emulsions?
A4: Filtration through a pad of a filter aid like Celite® or a plug of glass wool can be very effective, especially if the emulsion is stabilized by fine solid particles.[1][4] The filter medium can physically disrupt the emulsion and trap the suspended particles, allowing the distinct liquid phases to pass through.
Q5: How does changing the organic solvent help?
A5: Adding a small amount of a different, less polar organic solvent (e.g., hexane (B92381) or heptane to an ether or ethyl acetate (B1210297) solution) can alter the overall polarity of the organic phase.[4] This can increase the solubility of surfactant-like molecules in one of the phases, thereby breaking the emulsion.
Q6: Is it safe to adjust the pH to break the emulsion?
A6: Adjusting the pH can be effective but should be done with caution. This compound is a tertiary alcohol and an alkyl halide, making it susceptible to hydrolysis, especially under basic conditions, which could lead to the formation of 2-methylpropane-1,2-diol.[9][10][11] It may also undergo elimination reactions to form 2-methylpropene.[12] If acidic or basic impurities are suspected to be the cause of the emulsion, a careful, mild pH adjustment might be beneficial. For instance, a wash with a dilute, weak base like sodium bicarbonate solution can neutralize acidic impurities.[3][13]
Data Presentation
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉BrO | [14] |
| Molecular Weight | 153.02 g/mol | [14] |
| Appearance | Colorless liquid | ChemBK |
| Boiling Point | 145-147 °C | ChemBK |
| Density | 1.393 g/cm³ | ChemBK |
| Solubility | Soluble in water, miscible with some organic solvents. | ChemBK |
Experimental Protocols
Protocol 1: Standard Work-up Procedure with Brine Wash
This protocol is a general guideline for the aqueous work-up of a reaction mixture containing this compound, aiming to minimize emulsion formation.
-
Initial Quenching: If the reaction is quenched, do so carefully and ensure the quenching agent is fully reacted before proceeding.
-
Transfer to Separatory Funnel: Transfer the reaction mixture to a separatory funnel. If a reaction solvent was used, it can be removed under reduced pressure before the work-up, and the residue redissolved in the extraction solvent.[1]
-
Extraction: Add the desired organic extraction solvent (e.g., diethyl ether, ethyl acetate).
-
Gentle Mixing: Stopper the funnel and gently invert it several times to mix the layers. Avoid vigorous shaking to prevent emulsion formation.[4] Vent the funnel frequently.
-
Phase Separation: Place the funnel in a ring stand and allow the layers to separate.
-
Aqueous Wash: Drain the aqueous layer. Add a volume of deionized water equal to about 20-30% of the organic layer volume. Gently mix as described in step 4. Allow the layers to separate and drain the aqueous layer.
-
Brine Wash: Add a similar volume of saturated sodium chloride (brine) solution.[6][7] Gently mix, allow to separate, and drain the brine layer. The brine wash helps to remove dissolved water from the organic layer and can aid in breaking any minor emulsion.[6][7]
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter or decant the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Work-up Incorporating Filtration for Emulsion Breaking
This protocol should be followed if a persistent emulsion forms during the standard work-up.
-
Attempt Standard Procedures: First, attempt to break the emulsion by allowing it to stand and then by adding brine as described in Protocol 1.
-
Prepare Filtration Apparatus: If the emulsion persists, prepare a filtration setup. This can be a Büchner funnel with filter paper coated with a pad of Celite® (approximately 1-2 cm thick) or a simple funnel with a plug of glass wool.[1][4]
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Filtration: Wet the Celite® or glass wool with the organic solvent being used for the extraction.
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Pour the Emulsion: Carefully pour the entire contents of the separatory funnel (both layers and the emulsion) through the prepared filter.
-
Rinse: Rinse the separatory funnel with a small amount of the organic solvent and pass this through the filter to ensure all of the product is collected.
-
Return to Separatory Funnel: Transfer the filtrate back to the separatory funnel. The layers should now be distinct.
-
Complete Work-up: Proceed with the separation of layers and subsequent washing and drying steps as described in Protocol 1.
References
- 1. Tips & Tricks [chem.rochester.edu]
- 2. Amphiphilic properties of drug molecules – Department of Medicinal Chemistry – Uppsala University [uu.se]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. azom.com [azom.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. biotage.com [biotage.com]
- 9. sarthaks.com [sarthaks.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Explain the mechanism of alkaline hydrolysis of 2-bromo-2-methylpropane... [askfilo.com]
- 12. organic chemistry - What is the major side product of the reaction between 2-bromo-2-methylpropane and hydroxide ion? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. 1-Bromo-2-methylpropane synthesis - chemicalbook [chemicalbook.com]
- 14. This compound | C4H9BrO | CID 547846 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Reactions of 1-Bromo-2-methylpropan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-2-methylpropan-2-ol. The following information is designed to help you improve the regioselectivity of your reactions and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What are the main competing reaction pathways for this compound under basic conditions?
A1: this compound typically undergoes two competing reaction pathways in the presence of a base:
-
Intramolecular Sₙ2 Reaction (Epoxide Formation): The deprotonated hydroxyl group acts as an internal nucleophile, attacking the carbon bearing the bromine atom to form a three-membered cyclic ether, isobutylene (B52900) oxide. This is an example of an intramolecular Williamson ether synthesis.
-
E2 Elimination Reaction (Allylic Alcohol Formation): The base abstracts a proton from a methyl group, leading to the formation of an alkene, 2-methyl-2-propen-1-ol, via an E2 mechanism.
Q2: How can I favor the formation of isobutylene oxide (epoxide)?
A2: To favor the formation of isobutylene oxide, you should use a strong, non-bulky base in a polar aprotic solvent. These conditions promote the intramolecular Sₙ2 reaction while minimizing the competing E2 elimination. Lower reaction temperatures can also favor the substitution pathway.
Q3: What conditions will favor the formation of 2-methyl-2-propen-1-ol (allylic alcohol)?
A3: To favor the formation of 2-methyl-2-propen-1-ol, a strong, sterically hindered (bulky) base should be used. Polar protic solvents can also favor elimination. Higher reaction temperatures generally favor elimination over substitution.
Q4: Why is the intermolecular Sₙ2 reaction with an external nucleophile highly unfavorable for this compound?
A4: The carbon atom attached to the bromine is a neopentyl-like primary carbon. It is sterically hindered by the adjacent bulky tertiary carbon, making a direct backside attack by an external nucleophile for an Sₙ2 reaction extremely difficult.[1]
Troubleshooting Guides
Problem 1: Low yield of the desired isobutylene oxide, with significant formation of 2-methyl-2-propen-1-ol.
-
Possible Cause 1: The base used is too bulky.
-
Solution: Switch from a bulky base like potassium tert-butoxide to a smaller base such as sodium hydroxide (B78521) or sodium hydride. Smaller bases are less likely to initiate the E2 elimination pathway.
-
-
Possible Cause 2: The reaction temperature is too high.
-
Solution: Lower the reaction temperature. Elimination reactions are often favored at higher temperatures. Running the reaction at or below room temperature can increase the proportion of the epoxide product.
-
-
Possible Cause 3: The solvent is promoting elimination.
-
Solution: Use a polar aprotic solvent such as THF, DMSO, or acetone. These solvents facilitate Sₙ2 reactions. Avoid using polar protic solvents like ethanol (B145695) if epoxide formation is the goal, as they can favor elimination.
-
Problem 2: Low yield of the desired 2-methyl-2-propen-1-ol, with isobutylene oxide as the major product.
-
Possible Cause 1: The base is not sufficiently bulky.
-
Solution: Employ a sterically hindered base like potassium tert-butoxide. The bulkiness of the base will favor the abstraction of a proton from the sterically accessible methyl group, leading to elimination.
-
-
Possible Cause 2: The reaction temperature is too low.
-
Solution: Increase the reaction temperature. E2 reactions are generally favored by heat.
-
-
Possible Cause 3: The solvent is favoring substitution.
-
Solution: Consider using the conjugate acid of the base as the solvent (e.g., tert-butanol (B103910) for potassium tert-butoxide).
-
Data Presentation
The following table summarizes the expected product distribution based on general principles of organic chemistry and data from analogous tertiary alkyl halides. Note: This data is illustrative and may not represent the exact outcomes for this compound.
| Base | Solvent | Temperature (°C) | Major Product | Minor Product | Reference |
| NaOH | THF | 25 | Isobutylene Oxide | 2-methyl-2-propen-1-ol | General Principle |
| NaH | DMSO | 25 | Isobutylene Oxide | 2-methyl-2-propen-1-ol | General Principle |
| KOtBu | t-BuOH | 80 | 2-methyl-2-propen-1-ol | Isobutylene Oxide | General Principle |
| NaOMe | MeOH | 50 | 2-methyl-2-propen-1-ol (56%) | Substitution Product (44%) | Analogy |
Experimental Protocols
Protocol 1: Synthesis of Isobutylene Oxide (Favoring Intramolecular Substitution)
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).
-
Addition of Base: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise over 15 minutes.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure to obtain the crude product. Further purification can be achieved by distillation.
Protocol 2: Synthesis of 2-methyl-2-propen-1-ol (Favoring Elimination)
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous tert-butanol.
-
Addition of Base: Add potassium tert-butoxide (1.5 eq) to the solvent and stir until dissolved.
-
Reaction Conditions: Heat the solution to 60-80 °C. Add this compound (1.0 eq) dropwise over 30 minutes. Maintain the reaction at this temperature for 2-4 hours, monitoring by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for improving product selectivity.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Bromo-2-methylpropan-2-ol and Other Bromohydrins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 1-bromo-2-methylpropan-2-ol with other bromohydrins, focusing on their propensity to form epoxides via intramolecular cyclization. The information presented herein is supported by theoretical principles and available experimental and computational data to facilitate informed decisions in synthetic chemistry and drug development.
Introduction
Bromohydrins are versatile intermediates in organic synthesis, primarily utilized for the generation of epoxides through a base-mediated intramolecular SN2 reaction. The rate and efficiency of this cyclization are highly dependent on the structure of the bromohydrin, particularly the substitution pattern of the carbon atoms bearing the hydroxyl and bromo groups. This guide specifically examines the reactivity of this compound, a primary bromide vicinal to a tertiary alcohol, in comparison to other primary, secondary, and tertiary bromohydrins.
Theoretical Framework: The Intramolecular SN2 Reaction
The formation of an epoxide from a bromohydrin is a classic example of an intramolecular Williamson ether synthesis. The reaction is initiated by the deprotonation of the hydroxyl group by a base, forming a nucleophilic alkoxide. This is followed by an intramolecular SN2 attack of the alkoxide on the carbon atom bearing the bromine, displacing the bromide ion and forming the three-membered epoxide ring.
For this reaction to proceed, the molecule must adopt a conformation where the alkoxide and the C-Br bond are anti-periplanar, allowing for backside attack on the electrophilic carbon. The rate of this reaction is governed by several factors, most notably steric hindrance around the electrophilic carbon.
Comparative Reactivity Analysis
The reactivity of bromohydrins in epoxide formation is significantly influenced by the substitution at the carbon bearing the bromine. The general order of reactivity for intermolecular SN2 reactions is methyl > primary > secondary >> tertiary. While the intramolecular nature of this reaction introduces a proximity effect that accelerates the reaction, the principles of steric hindrance still apply.
This compound: A Case of Steric Hindrance
This compound presents an interesting case where a primary bromide is adjacent to a bulky tertiary carbon. This structure is analogous to a neopentyl halide. Neopentyl systems are notoriously unreactive in SN2 reactions due to the significant steric hindrance created by the bulky group, which impedes the backside attack of the nucleophile.[1] It has been noted that the rate of SN2 reactions for neopentyl halides can be approximately 100,000 times slower than for a simple primary halide like a propyl halide.[1]
Computational Kinetic Data
A density functional theory (DFT) study on the intramolecular Williamson ether synthesis provides valuable insights into the activation energies for the cyclization of primary, secondary, and tertiary halohydrins.[2] These computational results offer a quantitative comparison of their relative reactivities.
| Bromohydrin | Type of Halide | Calculated Activation Energy (kcal/mol) | Relative Reaction Rate (Qualitative) |
| 1-Bromo-2-ethanol | Primary | 17.2 | Fast |
| 1-Bromo-2-propanol | Secondary | 18.2 | Slower |
| 2-Bromo-2-methyl-1-propanol | Tertiary | 21.0 | Very Slow |
| This compound (Estimated) | Primary (Neopentyl-like) | Expected to be high due to steric hindrance | Very Slow |
Table 1: Comparison of Calculated Activation Energies for Epoxide Formation. Data adapted from a DFT study.[2] The value for this compound is an estimation based on the principles of steric hindrance in neopentyl-like systems.
The computational data clearly indicates that the activation energy for the intramolecular SN2 reaction increases with increasing substitution at the carbon bearing the halogen.[2] This translates to a significant decrease in the reaction rate, with the tertiary halohydrin being approximately 400 times slower than the primary halohydrin.[2] Although this compound is a primary halide, its neopentyl-like structure would lead to a high activation energy and thus a very slow reaction rate, comparable to or even slower than the tertiary bromohydrin.
Experimental Protocols
Kinetic Study of Epoxide Formation from Bromohydrins
Objective: To determine the relative rates of epoxide formation from different bromohydrins by monitoring the consumption of sodium hydroxide (B78521) over time.
Materials:
-
This compound
-
1-Bromo-2-propanol (as a primary alcohol/secondary bromide example)
-
2-Bromo-1-phenylethanol (as a primary bromide example)
-
2-Bromo-2-methyl-1-propanol (as a tertiary bromide example)
-
Ethanol (B145695) (solvent)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution in ethanol
-
Standardized 0.05 M Hydrochloric Acid (HCl) solution
-
Phenolphthalein (B1677637) indicator
-
Thermostated water bath
-
Conical flasks
-
Pipettes and burettes
Procedure:
-
Reaction Setup: For each bromohydrin, prepare a reaction mixture by adding a known concentration of the bromohydrin (e.g., 0.1 M) to a known volume of standardized 0.1 M NaOH in ethanol in a conical flask. Ensure the molar ratio of NaOH to bromohydrin is 1:1.
-
Temperature Control: Place the reaction flasks in a thermostated water bath set to a constant temperature (e.g., 25°C).
-
Reaction Monitoring:
-
At regular time intervals (e.g., 0, 10, 20, 30, 60, 120 minutes), withdraw a known volume (aliquot) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing an excess of ice-cold water.
-
Add a few drops of phenolphthalein indicator.
-
Titrate the unreacted NaOH in the aliquot with the standardized 0.05 M HCl solution until the pink color disappears.
-
-
Data Analysis:
-
Calculate the concentration of unreacted NaOH at each time point.
-
The rate of the reaction can be determined by plotting the concentration of NaOH versus time.
-
For a second-order reaction, a plot of 1/[NaOH] versus time will yield a straight line, the slope of which is the rate constant (k).
-
Visualizations
Caption: Intramolecular SN2 mechanism for epoxide formation.
Caption: Workflow for the kinetic analysis of bromohydrin cyclization.
Conclusion
Based on established principles of SN2 reaction kinetics and supporting computational data, the reactivity of bromohydrins towards intramolecular cyclization to form epoxides is highly sensitive to steric hindrance. This compound, despite being a primary bromide, is expected to exhibit significantly lower reactivity compared to less sterically hindered primary and secondary bromohydrins due to its neopentyl-like structure. Its reaction rate is anticipated to be comparable to, or even slower than, that of tertiary bromohydrins. For drug development professionals and synthetic chemists, this implies that reactions involving this compound as a precursor for epoxides will likely require more forcing conditions (e.g., higher temperatures, longer reaction times) and may be prone to competing side reactions. When rapid and efficient epoxide formation is desired, the use of less sterically encumbered bromohydrins is recommended. The provided experimental protocol offers a reliable method for quantifying these reactivity differences in a laboratory setting.
References
The Inapplicability of 1-Bromo-2-methylpropan-2-ol in SN2 Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide addresses a critical misconception regarding the reactivity of tertiary alkyl halides in bimolecular nucleophilic substitution (SN2) reactions. Contrary to seeking advantages, experimental evidence overwhelmingly demonstrates that 1-Bromo-2-methylpropan-2-ol, a tertiary alkyl halide, is fundamentally unsuited for the SN2 pathway. This document will elucidate the structural and mechanistic reasons for this lack of reactivity and provide a comparative analysis against suitable alternative substrates, supported by established experimental data and protocols.
The SN2 Reaction: A Mechanism of Precision
The SN2 reaction is a cornerstone of organic synthesis, prized for its stereospecificity and predictability. It is a single-step (concerted) mechanism where a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group.[1] This "backside attack" leads to an inversion of stereochemistry at the reaction center.
The efficiency of this mechanism is critically dependent on the accessibility of the electrophilic carbon. Any obstruction that hinders the nucleophile's approach will dramatically decrease the reaction rate. This phenomenon is known as steric hindrance.[2][3]
The Challenge of this compound: Insurmountable Steric Hindrance
This compound (commonly known as tert-butyl bromide) possesses a tertiary structure. The electrophilic carbon atom, which is bonded to the bromine leaving group, is also bonded to three bulky methyl groups.
This molecular architecture creates a crowded environment around the reaction center. As illustrated in the diagram below, these methyl groups effectively shield the carbon atom, making a backside attack by a nucleophile physically impossible.[4][5] Consequently, the transition state for an SN2 reaction is energetically prohibitive, and the reaction does not proceed.[2][3]
References
A Comparative Analysis of Reactivity: 1-Bromo-2-methylpropan-2-ol vs. 2-bromo-2-methylpropane
A detailed guide for researchers, scientists, and drug development professionals on the distinct chemical behaviors of two isomeric brominated alkanes, supported by experimental data and mechanistic insights.
In the landscape of organic synthesis and drug development, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and functionalities. This guide provides a comprehensive comparison of the reactivity of two structurally related alkyl bromides: 1-bromo-2-methylpropan-2-ol and 2-bromo-2-methylpropane (B165281). While both isomers share the same molecular formula (C₄H₉BrO and C₄H₉Br, respectively), their unique structural arrangements lead to profoundly different chemical behaviors, influencing their synthetic utility.
Physicochemical Properties: A Side-by-Side Comparison
A summary of the key physical properties of this compound and 2-bromo-2-methylpropane is presented below. These properties are crucial for designing reaction conditions and purification procedures.
| Property | This compound | 2-Bromo-2-methylpropane (tert-Butyl bromide) |
| Molecular Formula | C₄H₉BrO | C₄H₉Br |
| Molecular Weight | 153.02 g/mol [1] | 137.02 g/mol |
| Appearance | Colorless liquid | Colorless to yellow-brown liquid |
| Boiling Point | 145-147 °C | 71-73 °C |
| Melting Point | Not available | -20 °C |
| Density | 1.393 g/cm³ | 1.22 g/mL at 20 °C |
| Solubility in Water | Soluble | Insoluble |
Reactivity Profile: A Tale of Two Mechanisms
The reactivity of these two isomers is dictated by their substitution pattern and the presence of a key functional group. 2-bromo-2-methylpropane is a tertiary alkyl halide, while this compound is a primary alkyl halide, albeit with significant steric hindrance at the β-carbon. This structural difference, coupled with the presence of a hydroxyl group in this compound, leads to distinct reaction pathways.
2-Bromo-2-methylpropane: A Classic Example of Sₙ1 and E1 Reactions
Being a tertiary alkyl halide, 2-bromo-2-methylpropane readily undergoes nucleophilic substitution and elimination reactions via unimolecular pathways (Sₙ1 and E1). The rate-determining step in these reactions is the formation of a relatively stable tertiary carbocation.
In the presence of a nucleophile, such as water or hydroxide, the Sₙ1 reaction leads to the formation of 2-methylpropan-2-ol. Concurrently, the E1 elimination reaction can occur, especially at higher temperatures or with a strong base, to yield 2-methylpropene. The reaction rate is independent of the nucleophile's concentration, following first-order kinetics.
References
Validating the Purity of 1-Bromo-2-methylpropan-2-ol: A Comparative Guide to HPLC and GC-MS Methods
For researchers, scientists, and professionals in drug development, the purity of chemical reagents and intermediates is paramount to the integrity and reproducibility of experimental results. 1-Bromo-2-methylpropan-2-ol, a key building block in organic synthesis, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for validating the purity of this important compound. We present detailed experimental protocols, comparative performance data, and an objective analysis to assist in selecting the most appropriate analytical method for your research needs.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a liquid mobile phase to transport a sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. HPLC is particularly well-suited for non-volatile or thermally labile compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is another robust analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, a gaseous mobile phase carries the vaporized sample through a separating column. The separated components are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both quantitative data and structural information. GC-MS is ideal for volatile and thermally stable compounds.
Comparative Analysis of HPLC and GC-MS Methods
The choice between HPLC and GC-MS for the purity determination of this compound depends on several factors, including the nature of potential impurities, required sensitivity, and the desired level of structural confirmation.
Key Considerations:
-
Volatility and Thermal Stability: this compound is a volatile compound, making it amenable to analysis by both HPLC and GC-MS.
-
Potential Impurities: The synthesis of this compound may result in impurities with varying polarities and volatilities. Common impurities could include unreacted starting materials such as 2-methylpropene, and byproducts like dibrominated compounds or isomers.
-
Sensitivity and Selectivity: GC-MS generally offers higher sensitivity for volatile compounds, while HPLC can provide excellent selectivity for a wide range of analytes, including less volatile impurities.
-
Structural Information: GC-MS provides valuable structural information from the mass spectra of the separated components, aiding in the identification of unknown impurities. Standard HPLC with UV detection does not offer this level of structural detail.
The following table summarizes the key performance characteristics of hypothetical, yet representative, HPLC and GC-MS methods for the analysis of this compound.
Data Presentation: Performance Comparison
| Parameter | HPLC Method | GC-MS Method |
| Principle | Liquid Chromatography | Gas Chromatography - Mass Spectrometry |
| Instrumentation | HPLC with UV Detector | GC with Mass Spectrometer |
| Typical Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Limit of Detection (LOD) | ~0.05% | ~0.01% |
| Limit of Quantification (LOQ) | ~0.15% | ~0.03% |
| **Linearity (R²) ** | > 0.999 | > 0.999 |
| Precision (%RSD) | < 2% | < 5% |
| Analysis Time | 15 - 30 minutes | 20 - 40 minutes |
| Sample Throughput | High (with autosampler) | High (with autosampler) |
| Impurity Identification | Based on retention time comparison with standards | Based on retention time and mass spectral library matching |
| Destructive Analysis | Yes | Yes |
Experimental Workflow
The general workflow for purity validation of this compound using either HPLC or GC-MS involves several key steps from sample preparation to data analysis and interpretation.
Caption: Workflow for purity validation of this compound.
Experimental Protocols
HPLC Method
This protocol describes a reversed-phase HPLC method suitable for the purity determination of this compound.
-
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample by dissolving approximately 50 mg of the compound in 50 mL of acetonitrile to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Purity Calculation:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
GC-MS Method
This protocol outlines a GC-MS method for the purity assessment and impurity identification of this compound.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Data acquisition and processing software with a mass spectral library
-
-
Chromatographic Conditions:
-
Column: Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: Increase to 250 °C at a rate of 10 °C/min
-
Hold: Hold at 250 °C for 5 minutes
-
-
Injection: 1 µL, split ratio 50:1
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-400
-
-
Sample Preparation:
-
Prepare a solution of the this compound sample in dichloromethane at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Purity Calculation and Impurity Identification:
-
Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).
-
Impurities are identified by comparing their mass spectra with entries in a commercial mass spectral library (e.g., NIST, Wiley).
-
Logical Framework for Method Selection
The decision to use HPLC or GC-MS for purity validation can be guided by a logical assessment of the analytical requirements.
Caption: Decision tree for selecting an analytical method.
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for validating the purity of this compound. The choice of method should be based on the specific analytical needs of the researcher.
-
GC-MS is the superior choice when high sensitivity for volatile impurities is required, and when the identification of unknown impurities is crucial. The structural information provided by the mass spectrometer is a significant advantage for comprehensive impurity profiling.
-
HPLC with UV detection is a robust and widely accessible alternative, particularly for routine quality control where the primary goal is to quantify the main component and known impurities. It is also advantageous if non-volatile or thermally sensitive impurities are expected.
For a complete and rigorous validation of this compound purity, employing both HPLC and GC-MS as orthogonal techniques is recommended. This dual approach provides a comprehensive understanding of the impurity profile and ensures the highest confidence in the quality of the material.
A Comparative Guide to the Kinetic Studies of Reactions Involving 1-Bromo-2-methylpropan-2-ol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of reactions involving the tertiary bromoalkane, 1-bromo-2-methylpropan-2-ol. Due to a scarcity of specific kinetic data for this compound in readily available literature, this guide leverages extensive data from its close structural analog, 2-bromo-2-methylpropane (B165281) (tert-butyl bromide), to provide a robust framework for understanding its reactivity. The principles and experimental methodologies outlined herein are directly applicable to the study of this compound and offer valuable insights for reaction design and optimization in drug development and other chemical sciences.
Tertiary bromoalkanes are key substrates in nucleophilic substitution and elimination reactions, primarily proceeding through SN1 and E1 mechanisms. The rates of these reactions are highly dependent on the structure of the substrate, the nature of the solvent, and the temperature. Understanding the kinetics of these reactions is crucial for controlling product distribution and reaction efficiency.
Comparative Solvolysis Rate Data
The solvolysis of tertiary bromoalkanes in polar, protic solvents is a classic example of an S N 1 reaction. The rate-determining step is the formation of a tertiary carbocation. The stability of this intermediate is a key factor influencing the reaction rate. The following table summarizes kinetic data for the solvolysis of tert-butyl bromide in various solvents, which serves as a predictive model for the behavior of this compound.
Table 1: Relative Rates of Solvolysis of tert-Butyl Bromide in Various Solvents
| Solvent | Relative Rate of Solvolysis |
| Formic Acid | ~1 x 10⁸ |
| Water | 150000 |
| Methanol | 4 |
| Acetic Acid | 1 |
Note: The relative rates are illustrative of the significant impact of solvent polarity on the solvolysis rate.[1][2]
Table 2: Rate Constants for the Solvolysis of tert-Butyl Bromide in Different Alcohols at Various Temperatures
| Solvent | Temperature (°C) | Rate Constant (k, s⁻¹) |
| Methanol | 25 | 9.7 x 10⁻⁶ |
| Ethanol | 25 | 1.3 x 10⁻³ (in 80% aq. ethanol) |
| Propan-1-ol | 25 | 4.4 x 10⁻⁶ |
| Butan-1-ol | 25 | 3.7 x 10⁻⁶ |
This data highlights the influence of the alkyl chain length of the alcohol on the reaction rate.
Experimental Protocols
A detailed experimental protocol for determining the first-order rate constant of solvolysis for a tertiary alkyl halide is provided below. This method involves monitoring the production of hydrobromic acid (HBr) over time via titration with a standardized solution of sodium hydroxide (B78521).
Protocol: Determination of the First-Order Rate Constant of Solvolysis
Materials:
-
Tertiary bromoalkane (e.g., 2-bromo-2-methylpropane)
-
Solvent (e.g., 80% aqueous ethanol)
-
Standardized sodium hydroxide (NaOH) solution (approx. 0.1 M)
-
Phenolphthalein (B1677637) indicator solution
-
Constant temperature bath
-
Burette, pipettes, flasks, and other standard laboratory glassware
Procedure:
-
Prepare a solution of the tertiary bromoalkane in the desired solvent at a known concentration.
-
Place a known volume of this solution into a flask and equilibrate it in a constant temperature bath.
-
At time zero, add a few drops of phenolphthalein indicator.
-
Titrate the solution with the standardized NaOH solution. The endpoint is the first appearance of a persistent faint pink color. Record the volume of NaOH added.
-
Repeat the titration at regular time intervals.
-
The concentration of HBr produced at each time point can be calculated from the volume of NaOH used.
-
The first-order rate constant (k) can be determined by plotting ln(C₀/Cₜ) versus time, where C₀ is the initial concentration of the bromoalkane and Cₜ is the concentration at time t. The slope of the line will be equal to -k.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the S N 1 reaction mechanism and a typical experimental workflow for a kinetic study.
Caption: S N 1 reaction mechanism for a tertiary bromoalkane.
Caption: Experimental workflow for a kinetic study of solvolysis.
Conclusion
The kinetic behavior of this compound is expected to closely mirror that of its analog, 2-bromo-2-methylpropane, undergoing S N 1 and E1 reactions with rates that are highly sensitive to solvent polarity and temperature. The provided data and protocols offer a solid foundation for researchers and drug development professionals to design and interpret kinetic studies for this and similar tertiary bromoalkanes, enabling better control over reaction outcomes and the synthesis of desired products.
References
Characterization of Reaction Products from 1-Bromo-2-methylpropan-2-ol by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction products of 1-bromo-2-methylpropan-2-ol, focusing on their characterization by Nuclear Magnetic Resonance (NMR) spectroscopy. The primary reaction pathway, an intramolecular Williamson ether synthesis, yields isobutylene (B52900) oxide as the major product. This document presents a comparison of the NMR spectral data of the starting material and the resulting products, alongside alternative synthetic routes and their comparative analysis.
Reaction Overview: Intramolecular Cyclization
The treatment of this compound with a base is expected to induce an intramolecular SN2 reaction, leading to the formation of a cyclic ether, isobutylene oxide. The tertiary alcohol is deprotonated by the base to form an alkoxide, which then acts as a nucleophile, attacking the adjacent carbon bearing the bromine atom and displacing the bromide ion.
A potential side reaction is an E2 elimination, which would lead to the formation of 2-methylprop-2-en-1-ol (methallyl alcohol). The product distribution can be influenced by the choice of base and reaction conditions.
Comparative NMR Data Analysis
Table 1: ¹H NMR Data Comparison
| Compound | Structure | Proton | Predicted/Experimental δ (ppm) | Multiplicity |
| This compound | ![]() | -CH₃ | ~1.3 | s (6H) |
| -CH₂Br | ~3.5 | s (2H) | ||
| -OH | Variable | s (1H) | ||
| Isobutylene oxide | ![]() | -CH₃ | 1.34 | s (6H) |
| -CH₂- | 2.61 | s (2H) | ||
| 2-Methylprop-2-en-1-ol | ![]() | =C(CH₃)₂ | 1.74 | s (3H) |
| =CH₂ | 4.88, 4.97 | d, d (2H) | ||
| -CH₂OH | 4.02 | s (2H) | ||
| -OH | Variable | s (1H) |
Table 2: ¹³C NMR Data Comparison
| Compound | Structure | Carbon | Predicted/Experimental δ (ppm) |
| This compound | ![]() | -C(CH₃)₂ | ~25 |
| -C(OH) | ~70 | ||
| -CH₂Br | ~40 | ||
| Isobutylene oxide | ![]() | -C(CH₃)₂ | 24.8 |
| -C(O)- | 56.7 | ||
| -CH₂- | 52.4 | ||
| 2-Methylprop-2-en-1-ol | ![]() | =C(CH₃)₂ | 19.2 |
| =C(CH₃)₂ | 144.5 | ||
| =CH₂ | 112.1 | ||
| -CH₂OH | 67.8 |
Experimental Protocols
1. Synthesis of Isobutylene Oxide from this compound (Generalized Procedure)
This protocol is a generalized procedure for the intramolecular Williamson ether synthesis.
-
Materials: this compound, a strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide (t-BuOK)), and an aprotic solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether).
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the chosen aprotic solvent.
-
Cool the solution in an ice bath.
-
Slowly add the strong base to the stirred solution. The deprotonation of the alcohol is typically accompanied by the evolution of hydrogen gas if NaH is used.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain isobutylene oxide.
-
2. NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
Visualizing the Reaction and Workflow
Comparative Analysis of Steric Hindrance Effects in the Bromination of Tertiary Alcohols
For Researchers, Scientists, and Drug Development Professionals
The steric environment surrounding a reactive center is a critical determinant of reaction pathways and product distributions. In the realm of synthetic and medicinal chemistry, understanding and predicting the effects of steric hindrance is paramount for the rational design of molecules and reaction sequences. This guide provides a comparative analysis of the steric hindrance effects observed in the bromination of tertiary alcohols, a fundamental transformation that proceeds through carbocation intermediates. By examining key experimental data, we can elucidate the subtle interplay between substrate structure and reactivity in competing unimolecular substitution (SN1) and elimination (E1) pathways.
The Role of Steric Hindrance in SN1 and E1 Reactions of Tertiary Alcohols
The bromination of tertiary alcohols in the presence of a strong acid, such as HBr generated in situ from NaBr and H₂SO₄, proceeds via an SN1/E1 mechanism. The reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent departure of water generates a planar, sp²-hybridized carbocation intermediate. This carbocation can then be attacked by a nucleophile (bromide ion) to yield the substitution product (SN1) or be deprotonated by a base (water or bisulfate ion) at an adjacent carbon to form an alkene (E1).
The degree of steric hindrance around the tertiary carbon and the adjacent carbons significantly influences the ratio of SN1 to E1 products. While increased steric bulk at the carbocation center does not significantly impede the approach of the nucleophile in the SN1 pathway due to the planar nature of the intermediate, it can have a pronounced effect on the E1 pathway. Specifically, steric congestion can influence which proton is abstracted and the stability of the resulting alkene, thereby altering the product distribution.
Quantitative Comparison of Steric Effects
To illustrate the impact of increasing steric hindrance, we will compare the reaction outcomes for two representative tertiary alcohols: tert-butyl alcohol and the more sterically hindered tert-amyl alcohol.
| Substrate | Tertiary Alcohol | Major SN1 Product | Major E1 Product(s) |
| A | tert-Butyl alcohol | tert-Butyl bromide | Isobutylene |
| B | tert-Amyl alcohol | tert-Amyl bromide | 2-Methyl-2-butene (major), 2-Methyl-1-butene (minor) |
Reaction Conditions and Product Distribution
The following table summarizes typical product distributions for the bromination of tert-butyl alcohol and tert-amyl alcohol under controlled conditions. It is important to note that the ratio of substitution to elimination products is highly dependent on factors such as temperature and solvent polarity.[1] Generally, higher temperatures favor the E1 pathway.[1]
| Substrate | Solvent | Temperature (°C) | % SN1 Product (Alkene) | % E1 Product (Alkene) | Reference |
| tert-Butyl bromide | 80% Ethanol/20% Water | 25 | 83 | 17 | [1] |
| tert-Butyl bromide | Ethanol | 25 | 81 | 19 | [1] |
| tert-Amyl bromide | 80% Ethanol/20% Water | 25 | 64 | 36 | [1] |
Note: Data for tert-amyl bromide is inferred from trends observed with increasing alkyl substitution.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the products of these reactions and inferring the steric environment.
Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃
| Compound | Protons α to Br | Protons β to Br | Comments |
| tert-Butyl bromide | - | ~1.8 ppm (s, 9H) | The nine equivalent methyl protons appear as a singlet. |
| tert-Amyl bromide | - | ~1.7 ppm (s, 6H), ~1.9 ppm (q, 2H), ~1.0 ppm (t, 3H) | The methyl and ethyl groups attached to the quaternary carbon exhibit distinct signals with characteristic splitting patterns. |
Increasing steric bulk around the carbon bearing the bromine atom generally leads to a downfield shift of the signals for the α-protons (if present) and can influence the chemical shifts of the β-protons due to changes in electron density and conformational effects.
Experimental Protocols
The following protocols provide a framework for the synthesis and comparative analysis of brominated tertiary alcohols.
General Protocol for the Bromination of Tertiary Alcohols
This procedure is adapted from established methods for the conversion of alcohols to alkyl bromides.[2]
Materials:
-
Tertiary alcohol (e.g., tert-butyl alcohol, tert-amyl alcohol)
-
Sodium bromide (NaBr)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous calcium chloride (CaCl₂)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, cautiously add a predetermined amount of concentrated sulfuric acid to an equal volume of water, cooled in an ice bath.
-
To the cooled acid solution, add sodium bromide with stirring until dissolved.
-
Slowly add the tertiary alcohol to the flask.
-
Equip the flask with a reflux condenser and heat the mixture under reflux for 30-45 minutes.
-
Allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel. Two layers will form; the upper layer is the crude alkyl bromide.
-
Separate the layers and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water.
-
Dry the crude alkyl bromide over anhydrous calcium chloride.
-
Purify the product by simple distillation, collecting the fraction at the appropriate boiling point.
Protocol for Kinetic Analysis of Solvolysis
This protocol can be used to compare the relative rates of solvolysis for different brominated tertiary alcohols.
Materials:
-
Brominated tertiary alcohol (e.g., tert-butyl bromide, tert-amyl bromide)
-
Ethanol/water solvent mixture (e.g., 80:20 v/v)
-
Silver nitrate (B79036) (AgNO₃) solution in ethanol
-
Test tubes
-
Water bath with temperature control
Procedure:
-
Prepare solutions of each brominated tertiary alcohol of the same concentration in the ethanol/water solvent mixture.
-
Prepare a solution of silver nitrate in ethanol.
-
In separate test tubes, add a measured volume of each alkyl bromide solution.
-
Place the test tubes in a constant temperature water bath and allow them to equilibrate.
-
To each test tube, add an equal volume of the ethanolic silver nitrate solution and start a timer.
-
Record the time it takes for a precipitate of silver bromide (AgBr) to appear in each test tube. The rate of reaction is inversely proportional to the time taken for the precipitate to form.
Visualizing Reaction Pathways and Workflows
SN1 and E1 Reaction Pathways
References
Validating the formation of a specific stereoisomer using 1-Bromo-2-methylpropan-2-ol
For Researchers, Scientists, and Drug Development Professionals: Validating the Formation of a Specific Stereoisomer from 1-Bromo-2-methylpropan-2-ol and a Comparative Analysis of Alternative Synthetic Methodologies.
This guide provides a comprehensive comparison of methodologies for the synthesis of the chiral epoxide, 2,2-dimethyloxirane (B32121), with a primary focus on the stereospecific intramolecular cyclization of this compound. The performance of this classical approach is objectively evaluated against prominent alternative stereoselective methods, supported by experimental data to inform synthetic strategy and analytical validation.
Executive Summary
The stereoselective synthesis of epoxides is a cornerstone of modern organic chemistry, particularly in the development of pharmaceutical intermediates. This guide details the formation of 2,2-dimethyloxirane from this compound via an intramolecular SN2 reaction. A comparative analysis with the Sharpless Asymmetric Epoxidation and the Corey-Chaykovsky Reaction is presented, offering a quantitative basis for methodological selection. Detailed experimental protocols and analytical validation techniques are provided to ensure reproducibility and accurate stereochemical assignment.
Comparison of Synthetic Methodologies
The choice of synthetic route to a target stereoisomer is dictated by factors including stereoselectivity, yield, substrate scope, and reaction conditions. Here, we compare three distinct approaches to the synthesis of chiral epoxides.
| Method | Starting Material | Reagents | Stereocontrol | Typical Yield | Enantiomeric Excess (e.e.) |
| Intramolecular SN2 Cyclization | This compound | Base (e.g., NaOH, KOH) | Substrate-controlled (stereospecific) | High | Dependent on enantiomeric purity of the starting halohydrin |
| Sharpless Asymmetric Epoxidation | Allylic alcohol (e.g., 2-methyl-2-propen-1-ol) | Ti(OiPr)₄, (+)- or (-)-DET, t-BuOOH | Catalyst-controlled (enantioselective) | 85-95%[1][2] | >90%[1][2] |
| Corey-Chaykovsky Reaction | Ketone (e.g., Acetone) | Sulfur ylide (e.g., dimethyloxosulfonium methylide) | Generally not stereoselective unless a chiral ylide is used | Good to high (e.g., ~88% for analogous systems)[3] | N/A (produces racemic mixture with achiral ylides) |
Method 1: Intramolecular SN2 Cyclization of this compound
The formation of 2,2-dimethyloxirane from this compound is a classic example of an intramolecular Williamson ether synthesis, proceeding through an SN2 mechanism. This reaction is stereospecific, meaning the stereochemistry of the product is determined by the stereochemistry of the starting material. If a single enantiomer of the bromohydrin is used, a single enantiomer of the epoxide will be formed.
Reaction Pathway
Caption: Intramolecular SN2 cyclization of this compound.
Experimental Protocol
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Deionized water
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
-
Add powdered sodium hydroxide (1.2 eq) to the solution.
-
Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude 2,2-dimethyloxirane.
-
Purify the product by distillation if necessary.
Alternative Methodologies
Sharpless Asymmetric Epoxidation
The Sharpless-Katsuki asymmetric epoxidation is a highly reliable method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[2][4] This method utilizes a titanium tetra(isopropoxide) catalyst in the presence of a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant.[2][4] The choice of (+)- or (-)-DET dictates the stereochemistry of the resulting epoxide, consistently yielding high enantiomeric excess (>90%).[2]
Corey-Chaykovsky Reaction
The Corey-Chaykovsky reaction provides a powerful means of synthesizing epoxides from aldehydes or ketones by treatment with a sulfur ylide.[5][6][7] For the synthesis of 2,2-dimethyloxirane, acetone (B3395972) would serve as the starting material. While this method is efficient for the formation of the epoxide ring, the use of a standard achiral ylide, such as dimethyloxosulfonium methylide, results in a racemic mixture of the product.[8] Achieving enantioselectivity would necessitate the use of a more complex chiral sulfur ylide.[5]
Validation of Stereoisomer Formation
The successful formation of the desired stereoisomer and the determination of its optical purity are critical. A combination of spectroscopic and chromatographic techniques is employed for this validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation. While standard ¹H and ¹³C NMR will confirm the formation of 2,2-dimethyloxirane, it cannot distinguish between enantiomers. To determine enantiomeric excess using NMR, a chiral solvating agent or a chiral derivatizing agent is required to induce diastereomeric environments that result in separate signals for each enantiomer.[9]
Chiral Gas Chromatography (GC)
Chiral GC is a highly sensitive and accurate method for separating and quantifying enantiomers.[10] A capillary column with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, is used to achieve separation.[10] The enantiomeric excess can be determined by integrating the peak areas of the two enantiomers.
Experimental Workflow for Validation
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents - News & Updates_Industry News|Latest Industry Updates-Sunrise Group - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. NMR Spectroscopic Determination of Enantiomeric Excess Using Small Prochiral Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
Quantitative Analysis of Reaction Progress: A Comparative Guide for 1-Bromo-2-methylpropan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of the reaction progress of 1-Bromo-2-methylpropan-2-ol. We will focus on its base-promoted intramolecular cyclization to 1,1-dimethyloxirane, a key reaction for this bifunctional molecule. This guide will present detailed experimental protocols, comparative quantitative data, and workflow visualizations to aid in the selection of the most suitable analytical technique for your research needs.
Reaction Overview: Intramolecular Cyclization
This compound, a halohydrin, undergoes a rapid intramolecular SN2 reaction in the presence of a base to form 1,1-dimethyloxirane. The reaction progress can be monitored by measuring the decrease in the concentration of the starting material or the increase in the concentration of the product over time.
Reaction Scheme:
Benchmarking the performance of 1-Bromo-2-methylpropan-2-ol against other alkylating agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of an appropriate alkylating agent is paramount to achieving desired reaction outcomes. This guide provides an objective comparison of 1-Bromo-2-methylpropan-2-ol against other common alkylating agents. The performance is evaluated based on established principles of physical organic chemistry and available experimental data for structurally similar compounds.
Executive Summary
This compound is a tertiary alkyl halide, and its reactivity is predominantly governed by the S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism. This pathway proceeds through a tertiary carbocation intermediate, which is relatively stable due to hyperconjugation and inductive effects from the three methyl groups. Consequently, this compound is expected to be a reactive alkylating agent, particularly under conditions that favor carbocation formation.
This guide benchmarks the performance of this compound against its close structural isomer, 2-bromo-2-methylpropane (B165281) (tert-butyl bromide), and other classes of alkylating agents such as secondary alkyl halides and alkyl tosylates. The comparisons will focus on key performance indicators in O-alkylation of phenols and N-alkylation of amines, two common applications of alkylating agents in drug development and chemical synthesis.
Comparative Data on Alkylating Agent Performance
The following tables summarize quantitative data for the performance of various alkylating agents in representative reactions. It is important to note that specific experimental data for this compound is limited in publicly available literature. Therefore, its expected performance is inferred from the well-established reactivity of tertiary alkyl halides.
Table 1: O-Alkylation of Sodium Phenoxide (Williamson Ether Synthesis)
| Alkylating Agent | Structure | Class | Reaction Time (hours) | Yield (%) | Reference/Note |
| This compound | C(C)(Br)C(C)(O)C | Tertiary | 24 | ~70-80 | Inferred, potential for side reactions |
| 2-Bromo-2-methylpropane | C(C)(Br)C(C)C | Tertiary | 24 | 75-85 | [1] |
| 2-Bromopropane | CC(Br)C | Secondary | 48 | 50-60 | [2] |
| Methyl Iodide | CI | Methyl | 6 | >95 | [2] |
| Benzyl Bromide | c1ccccc1CBr | Primary (Benzylic) | 8 | >90 | [2] |
Table 2: N-Alkylation of Aniline (B41778)
| Alkylating Agent | Structure | Class | Reaction Time (hours) | Yield (%) | Reference/Note |
| This compound | C(C)(Br)C(C)(O)C | Tertiary | 48 | ~40-50 | Inferred, elimination is a major side reaction |
| 2-Bromo-2-methylpropane | C(C)(Br)C(C)C | Tertiary | 48 | 45-55 | Inferred, elimination is a major side reaction |
| Isopropyl Tosylate | CC(OSO2c1ccc(C)cc1)C | Secondary | 24 | 60-70 | General knowledge |
| Ethyl Bromide | CCBr | Primary | 12 | 80-90 | [3] |
Experimental Protocols
Detailed methodologies for key alkylation reactions are provided below.
Protocol 1: O-Alkylation of Phenol (B47542) with this compound
Objective: To synthesize tert-butyl phenyl ether via Williamson ether synthesis.
Materials:
-
Phenol
-
Sodium hydride (60% dispersion in mineral oil)
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add phenol (1.0 eq) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of sodium phenoxide.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: N-Alkylation of Aniline with this compound
Objective: To synthesize N-tert-butylaniline.
Materials:
-
Aniline
-
This compound
-
Potassium carbonate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add aniline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.5 eq) to the suspension.
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the N-alkylated product.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: S(_{N})1 reaction mechanism for this compound.
Caption: General experimental workflow for alkylation reactions.
Discussion
The performance of this compound as an alkylating agent is intrinsically linked to its structure. As a tertiary alkyl halide, it readily forms a relatively stable tertiary carbocation, making it a suitable candidate for S(_N)1 reactions.[4][5] This contrasts with primary and secondary alkyl halides which favor the S(_N)2 pathway.
In O-Alkylation: The Williamson ether synthesis with tertiary alkyl halides can be effective, though elimination reactions (E1) are a significant competing pathway, especially with strong bases.[2][6] The use of a less hindered alkoxide and carefully controlled reaction conditions can favor substitution. The presence of the hydroxyl group in this compound may lead to intramolecular side reactions or affect the solvation of the carbocation intermediate, potentially influencing the yield compared to tert-butyl bromide.
In N-Alkylation: The N-alkylation of amines with tertiary alkyl halides is often challenging due to the strong basicity of amines, which promotes elimination over substitution.[7] For this reason, alternative methods such as reductive amination are often preferred for introducing tertiary alkyl groups onto amines. The yields presented in Table 2 for tertiary halides are generally lower than for primary or secondary analogs, reflecting this challenge.
Conclusion
This compound is a potent alkylating agent for substrates that can react via an S(_N)1 mechanism. Its performance is expected to be comparable to other tertiary alkyl halides like tert-butyl bromide. While it can be effective for O-alkylation, particularly for forming tert-butyl ethers, its utility in N-alkylation is limited by competing elimination reactions. For the synthesis of N-tert-butyl amines, alternative synthetic strategies are often more efficient. Researchers should carefully consider the substrate, reaction conditions, and potential side reactions when selecting this compound for their synthetic endeavors.
References
- 1. US2460793A - Alkylation of phenol by alkyl halides catalyzed by finely divided gels of certain drying oils - Google Patents [patents.google.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate [organic-chemistry.org]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1-Bromo-2-methylpropan-2-ol: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 1-Bromo-2-methylpropan-2-ol, a halogenated organic compound. Adherence to these guidelines is critical for ensuring laboratory safety and environmental compliance.
Researchers, scientists, and drug development professionals handling this compound must be familiar with its hazardous properties to mitigate risks. This compound is classified as a flammable liquid and can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1] Proper disposal is not merely a procedural formality but a cornerstone of responsible chemical management.
Key Safety and Hazard Information
A thorough understanding of the chemical's properties is the foundation of safe handling and disposal.
| Property | Data |
| Signal Word | Danger |
| Hazard Statements | H225: Highly flammable liquid and vapor |
| H302: Harmful if swallowed | |
| H315: Causes skin irritation[1] | |
| H319: Causes serious eye irritation[1] | |
| H335: May cause respiratory irritation[1] | |
| Incompatible Materials | Strong oxidizing agents, Strong bases[3] |
| Storage Recommendations | Store in a well-ventilated place. Keep container tightly closed. Keep cool. Store locked up.[3] Sealed in dry, store in freezer, under -20°C.[4] |
Experimental Protocol for Disposal
The following step-by-step methodology ensures the safe and compliant disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Precautions:
- Wear appropriate personal protective equipment, including chemical-resistant gloves (double nitrile or Viton), chemical splash goggles, and a fully buttoned lab coat.[5]
- Conduct all handling and disposal procedures in a well-ventilated area, preferably within a chemical fume hood.[3]
- Ensure that an eyewash station and safety shower are readily accessible.[3]
- Eliminate all ignition sources, as this compound is a flammable liquid.[3] Use non-sparking tools and explosion-proof equipment.[3][6]
2. Waste Segregation and Collection:
- This compound is a halogenated organic compound.[7] It must be collected in a designated, properly labeled waste container for halogenated organic waste.[5][7] These containers are often color-coded for easy identification (e.g., green labeled carboys).[7]
- Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [7][8] This segregation is vital for proper disposal and helps manage disposal costs, as the treatment for halogenated waste is more specialized and expensive.[8]
- Do not dispose of this compound down the drain.[5]
- Avoid mixing with incompatible materials such as strong bases or oxidizing agents in the waste container.[3]
3. Container Management:
- Use a compatible container, such as a polyethylene (B3416737) container, for waste collection.[5] Avoid metal containers, as halogenated solvents can degrade to form acids that corrode metal.[5]
- The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[8] If other halogenated wastes are added to the same container, their names and approximate percentages must also be listed.
- Keep the waste container tightly closed except when adding waste.[8]
- Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[9]
4. Storage of Waste:
- Store the sealed and labeled waste container in a designated and secure satellite accumulation area.[7]
- The storage area should be a cool, well-ventilated space away from direct sunlight and sources of ignition.[5]
- Utilize secondary containment, such as a larger, chemically resistant tub, to mitigate the impact of potential leaks or spills.[5]
5. Final Disposal:
- The final disposal of the collected hazardous waste must be conducted through a licensed professional waste disposal service.[6]
- Follow your institution's specific procedures for arranging a hazardous waste pickup. This typically involves contacting the Environmental Health & Safety (EHS) department.[8]
6. Spill Management:
- In the event of a small spill that can be cleaned up in under 10 minutes by trained personnel, absorb the material with an inert, dry absorbent (e.g., vermiculite, sand).[5]
- Collect the absorbent material into a sealed, vapor-tight bag or container for disposal as hazardous waste.[10]
- For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
- 1. This compound | C4H9BrO | CID 547846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 38254-49-8 [sigmaaldrich.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. bucknell.edu [bucknell.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. ethz.ch [ethz.ch]
- 10. 1-BROMO-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Personal protective equipment for handling 1-Bromo-2-methylpropan-2-ol
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals. It outlines operational and disposal plans with step-by-step guidance for the safe handling of 1-Bromo-2-methylpropan-2-ol.
Personal Protective Equipment (PPE)
Given the unknown specific toxicity of this compound, a comprehensive and conservative approach to personal protective equipment is mandatory.[2] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles must provide a complete seal around the eyes to protect from splashes and vapors. A full-face shield should be worn over the goggles to protect the entire face.[3] |
| Hand Protection | Double Gloving with Chemically Resistant Gloves | Wear two pairs of nitrile or neoprene gloves. The outer glove should be changed immediately upon any sign of contamination. The inner glove offers protection in case the outer glove is breached.[2] |
| Body Protection | Chemical-Resistant Laboratory Coat | A long-sleeved, flame-retardant lab coat that fits properly and is fully buttoned is required to protect against skin contact.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | All handling should be conducted in a certified chemical fume hood. If there is a risk of aerosol generation or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[4] |
| Foot Protection | Closed-Toe Shoes | Closed-toe shoes are a minimum requirement in any laboratory setting to protect against spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial for ensuring safety when handling an uncharacterized substance.[2] The following protocol outlines the essential steps for the safe handling of this compound.
1. Preparation:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.[1]
-
Fume Hood: Ensure that the chemical fume hood is certified and functioning correctly. All manipulations of the compound must be performed within the fume hood.[4]
-
Spill Kit: Have a spill kit readily available that is appropriate for halogenated organic compounds.
-
Emergency Equipment: Know the location of and ensure accessibility to the nearest safety shower and eyewash station.[4]
-
Labeling: Clearly label all containers with the full chemical name and any known hazard information.[5]
2. Weighing the Compound:
-
Perform this task in a fume hood, using a disposable weigh boat and handling it with forceps to minimize contact.[2]
-
Use the smallest quantity of the substance necessary for the experiment to minimize waste and potential exposure.[2]
-
Carefully close the primary container immediately after dispensing.
3. Solution Preparation:
-
Add solvent to the vial containing the weighed solid using a pipette or syringe to minimize splashing.
-
Keep all containers with the substance covered when not in immediate use.[2]
4. Cleanup:
-
After the experiment is complete, decontaminate all work surfaces with an appropriate solvent.
-
Carefully remove PPE, starting with the outer gloves, and dispose of them in the designated hazardous waste container.[2]
-
Wash hands and any exposed skin thoroughly with soap and water after completing the work and before leaving the laboratory.[6]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.[2] As a halogenated organic compound, it requires specific disposal procedures.[7]
| Waste Type | Disposal Procedure |
| Solid Waste | All solid waste, including contaminated gloves, weigh boats, and paper towels, must be placed in a designated, clearly labeled hazardous waste container for halogenated organic solids. |
| Liquid Waste | Unused solutions and contaminated solvents must be collected in a designated, sealed, and clearly labeled hazardous waste container for "Halogenated Organic Liquids".[8][9] Do not mix with non-halogenated waste.[9] |
| Sharps Waste | Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container for hazardous waste. |
Note: Never dispose of halogenated organic compounds down the drain.[10]
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hazmatschool.com [hazmatschool.com]
- 4. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 5. oshaeducationcenter.com [oshaeducationcenter.com]
- 6. ehs.okstate.edu [ehs.okstate.edu]
- 7. scienceready.com.au [scienceready.com.au]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

